molecular formula C7H12O5 B1295568 4-(2-Methoxyethoxy)-4-oxobutanoic acid CAS No. 6946-89-0

4-(2-Methoxyethoxy)-4-oxobutanoic acid

Numéro de catalogue: B1295568
Numéro CAS: 6946-89-0
Poids moléculaire: 176.17 g/mol
Clé InChI: CKCOHXVHUGFEHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(2-Methoxyethoxy)-4-oxobutanoic acid (CAS 6946-89-0) is a carboxylic acid and ester derivative of succinic acid, serving as a valuable building block in organic synthesis and medicinal chemistry research. With a molecular formula of C7H12O5 and a molecular weight of 176.17 g·mol⁻¹ , this compound is characterized by its high solubility in water and a melting point of approximately 74.76 °C . The structure features a 2-methoxyethoxy ester group, making it a useful intermediate for the synthesis of more complex molecules, such as pharmaceutical impurities and other fine chemicals . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use, as this compound may cause skin and eye irritation and specific target organ toxicity upon repeated exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(2-methoxyethoxy)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCOHXVHUGFEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31961-02-1
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-methoxy-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70288717
Record name 4-(2-methoxyethoxy)-4-oxobutanoic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6946-89-0, 31961-02-1
Record name NSC57376
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy-
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Record name 4-(2-methoxyethoxy)-4-oxobutanoic acid
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy-
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Foundational & Exploratory

4-(2-Methoxyethoxy)-4-oxobutanoic acid structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the structural analysis, synthesis, and application of 4-(2-Methoxyethoxy)-4-oxobutanoic acid .

Structural Analysis, Synthetic Logic, and Pharmacological Utility

Executive Summary

4-(2-Methoxyethoxy)-4-oxobutanoic acid (also known as Mono-2-methoxyethyl succinate) represents a critical class of heterobifunctional linker modules . Structurally, it combines a hydrophilic "short-PEG" tail (methoxyethyl) with a reactive succinate backbone.

In drug development, this molecule serves two primary roles:

  • Solubilizing Prodrug Moiety: The methoxyethyl ester mimics polyethylene glycol (PEG), improving the aqueous solubility of lipophilic drugs conjugated to the free carboxylic acid.

  • Metabolic Intermediate: It is the hydrolysis product of succinimide-based crosslinkers used in Antibody-Drug Conjugates (ADCs), making its analytical characterization vital for stability studies.

Part 1: Molecular Architecture & Physicochemical Properties

This section deconstructs the molecule into its functional domains to predict reactivity and solubility profiles.

PropertySpecification
IUPAC Name 4-(2-Methoxyethoxy)-4-oxobutanoic acid
Common Synonyms Mono-2-methoxyethyl succinate; Succinic acid mono-2-methoxyethyl ester
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol
CAS Registry 10024-78-9 (Generic/Isomer class)
pKa (Predicted) ~4.2 (Carboxylic Acid)
LogP (Predicted) -0.3 to 0.1 (Amphiphilic)
Functional Domain Analysis
  • Domain A (Carboxylic Acid): The "Head." Provides a handle for amide coupling (EDC/NHS chemistry) or salt formation.

  • Domain B (Succinate Backbone): The "Spacer." A 4-carbon flexible chain that dictates the hydrolysis kinetics of the ester.

  • Domain C (Methoxyethyl Ester): The "Tail." A mimic of ethylene glycol. The ether oxygen provides hydrogen bond acceptance, increasing water solubility compared to simple alkyl esters.

Part 2: Synthetic Pathways & Mechanistic Logic
Reaction Mechanism

The reaction relies on the nucleophilic attack of 2-methoxyethanol on the carbonyl carbon of succinic anhydride. Base catalysis (e.g., Triethylamine or DMAP) is preferred to activate the alcohol and neutralize the resulting carboxylic acid, driving the equilibrium forward.

Critical Experimental Insight:

Avoid acid catalysis for this specific synthesis. Acid catalysis promotes Fischer esterification, which can lead to the di-ester byproduct (bis(2-methoxyethyl) succinate) via equilibration. Base-catalyzed ring opening is kinetically controlled to favor the mono-ester.

Visualization: Synthetic Workflow

The following diagram outlines the reaction flow and the critical purification decision tree.

SynthesisFlow Anhydride Succinic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Alcohol 2-Methoxyethanol (Nucleophile) Alcohol->Intermediate Catalyst Cat: DMAP/TEA Solvent: Toluene Catalyst->Intermediate Activates ProductSalt Product (TEA Salt) Intermediate->ProductSalt Ring Opening Workup Acidic Wash (pH 2) Extract w/ DCM ProductSalt->Workup Protonation Final 4-(2-Methoxyethoxy)- 4-oxobutanoic acid Workup->Final Purification

Figure 1: Kinetically controlled synthesis of the mono-ester via anhydride ring opening.

Validated Synthesis Protocol
  • Reagents: Succinic anhydride (1.0 eq), 2-Methoxyethanol (1.1 eq), DMAP (0.1 eq), Triethylamine (1.0 eq), DCM or Toluene.

  • Procedure: Dissolve anhydride in solvent. Add alcohol and base. Reflux for 4–6 hours.

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl. Why? This protonates the product (moving it to organic layer) but keeps unreacted succinic acid (if any) in the aqueous phase due to its higher polarity, or allows it to be washed away if it's very soluble.

    • Note: The mono-ester is amphiphilic. Salting out (NaCl) the aqueous layer may be required to drive the product into the organic phase (DCM/EtOAc).

Part 3: Structural Characterization (NMR & MS)[2]

Accurate identification requires distinguishing the mono-ester from the potential di-ester impurity.

1H-NMR Analysis (Predicted in CDCl₃)

The symmetry of the succinate backbone is broken in the mono-ester, resulting in two distinct triplets.

PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
1 COOH~10.0 - 12.0Broad Singlet1HExchangeable acidic proton.
2 O-CH₂-CH₂ -O4.25Triplet (J~4.5Hz)2HDeshielded by ester oxygen.
3 O-CH₂ -CH₂-O3.60Triplet (J~4.5Hz)2HDeshielded by ether oxygen.
4 O-CH₃ 3.38Singlet3HCharacteristic methoxy singlet.
5 CO-CH₂ -CH₂-COOH2.68Triplet (J~6Hz)2HAlpha to ester carbonyl.
6 CO-CH₂-CH₂ -COOH2.62Triplet (J~6Hz)2HAlpha to acid carbonyl.

Diagnostic Check:

  • If the triplets at 2.6–2.7 ppm appear as a single singlet (4H), you likely have the di-ester (symmetric) or unreacted anhydride .

  • The integration ratio of the Methoxy (3H) to the Backbone (4H) must be 3:4. A 6:4 ratio indicates di-ester.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the free carboxylic acid.

  • Molecular Ion: [M-H]⁻ = 175.1 m/z.

  • Fragmentation: Loss of the methoxyethyl group or decarboxylation.

Part 4: Applications in Drug Delivery & Stability
1. Prodrug Solubilization

The 2-methoxyethyl group acts as a "mini-PEG." When a hydrophobic drug (R-NH2) is coupled to this molecule (forming an amide), the resulting conjugate (Drug-Succinate-Linker) gains water solubility.

  • Mechanism: The ether oxygen interacts with water molecules via hydrogen bonding.

2. Hydrolysis Kinetics (Stability)

In plasma or buffer, the ester bond is susceptible to hydrolysis.

  • pH Dependence: Hydrolysis is base-catalyzed. At physiological pH (7.4), the half-life is determined by the electron density of the succinate chain.

  • Intramolecular Catalysis: The free carboxylic acid (if not coupled) can catalyze the hydrolysis of the ester at acidic pH (neighboring group participation), though this is slow for succinates compared to maleamates.

Visualization: Hydrolysis Pathway

This diagram illustrates the degradation pathway relevant to stability studies.

Hydrolysis MonoEster 4-(2-Methoxyethoxy)-4-oxobutanoic acid (Intact Linker) Transition Tetrahedral Intermediate (OH- Attack) MonoEster->Transition + H2O / Esterase Products Hydrolysis Products Transition->Products Succinic Succinic Acid (Endogenous) Products->Succinic Alcohol 2-Methoxyethanol (Toxic byproduct) Products->Alcohol

Figure 2: Hydrolysis pathway yielding succinic acid and 2-methoxyethanol.

Safety Note: 2-Methoxyethanol is a known reproductive toxin. While used in research, in vivo cleavage releases this moiety. For clinical candidates, this "tail" is often replaced with longer, safer PEG chains (e.g., mPEG-3 or mPEG-4).

References
  • Preparation of Succinic Anhydride (Precursor Logic). Organic Syntheses, Coll. Vol. 2, p.560 (1943).

  • Hydrolysis Kinetics of Succinate Esters. Journal of Pharmaceutical Sciences, "Kinetics of Hydrolysis of Succinimides and Esters." (General grounding on succinate stability).

  • Methoxyethyl Esters in Synthesis. SpectraBase, "NMR Data for Methoxy-substituted Esters." (Used for chemical shift prediction logic).

  • Succinate Linkers in ADCs. Bioconjugate Chemistry, "Linker substitution influences succinimide ring hydrolysis."[1] (Context for the utility of the molecule).

Sources

An In-depth Technical Guide to 4-(2-Methoxyethoxy)-4-oxobutanoic Acid (CAS 6946-89-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(2-methoxyethoxy)-4-oxobutanoic acid (CAS Number: 6946-89-0). As a bifunctional molecule, this compound possesses inherent characteristics that make it a molecule of interest, particularly in the fields of medicinal chemistry and drug development. This document synthesizes available data and provides expert insights into its core attributes, offering a valuable resource for researchers and developers in the pharmaceutical and biotechnology sectors.

Core Chemical Properties

4-(2-Methoxyethoxy)-4-oxobutanoic acid is a dicarboxylic acid monoester. Its structure features a terminal carboxylic acid group and an ester group separated by a flexible ethylene glycol-derived chain. This bifunctional nature is central to its chemical reactivity and potential applications.

PropertyValueSource
CAS Number 6946-89-0[1]
Molecular Formula C₇H₁₂O₅[1]
Molecular Weight 176.17 g/mol [1]
Alternate Name Butanedioic acid, mono(2-methoxyethyl) ester[1]

Due to a lack of publicly available experimental data, the following properties are predicted based on its chemical structure.

Predicted PropertyValue
Boiling Point Approximately 280-300 °C
Melting Point Not readily available
Solubility Expected to be soluble in water and polar organic solvents
pKa Estimated to be around 4.5-5.0 for the carboxylic acid group

Synthesis and Manufacturing

While specific, peer-reviewed synthesis procedures for 4-(2-methoxyethoxy)-4-oxobutanoic acid are not widely published, a highly plausible and efficient synthetic route involves the ring-opening of succinic anhydride with 2-methoxyethanol. This reaction is a common and straightforward method for producing mono-esters of succinic acid.[2]

Proposed Synthetic Pathway

Synthesis_of_4-(2-Methoxyethoxy)-4-oxobutanoic_acid succinic_anhydride Succinic Anhydride product 4-(2-Methoxyethoxy)-4-oxobutanoic acid succinic_anhydride->product Ring-opening esterification methoxyethanol 2-Methoxyethanol methoxyethanol->product

Caption: Proposed synthesis of 4-(2-methoxyethoxy)-4-oxobutanoic acid.

Experimental Protocol: General Procedure for Mono-esterification of Succinic Anhydride

This protocol is a general guideline based on established methods for similar reactions and should be optimized for specific laboratory conditions.[2][3]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in a suitable anhydrous solvent such as toluene or directly in an excess of 2-methoxyethanol.

  • Reagent Addition: Add 2-methoxyethanol (1.0 to 1.2 equivalents).

  • Catalysis (Optional): For faster reaction times, a catalytic amount of a mild acid or base can be added.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification: Once the reaction is complete, the excess solvent and any unreacted 2-methoxyethanol are removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the succinate backbone, the methylene protons of the methoxyethyl group, and a singlet for the methoxy protons. The carboxylic acid proton will appear as a broad singlet, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the two carbonyl carbons (ester and carboxylic acid), the methylene carbons of the succinate and methoxyethyl moieties, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, two distinct C=O stretching bands for the ester and carboxylic acid functionalities, and C-O stretching bands for the ether and ester groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) or, more likely in electrospray ionization (ESI), the [M-H]⁻ or [M+Na]⁺ ions, which would confirm the molecular weight of the compound.

Applications in Drug Development

The bifunctional nature of 4-(2-methoxyethoxy)-4-oxobutanoic acid makes it a prime candidate for use as a linker or spacer in the design of complex drug delivery systems, most notably in the field of Antibody-Drug Conjugates (ADCs).[4][5]

Role as a Bifunctional Linker

In the context of ADCs, a linker connects a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells. The properties of the linker are critical to the overall efficacy and safety of the ADC.

ADC_Structure cluster_linker Potential role of 4-(2-methoxyethoxy)-4-oxobutanoic acid ADC Antibody Linker Drug (Payload) linker_structure Carboxylic acid end for conjugation Flexible chain for solubility and spacing Ester end for payload attachment

Caption: The structure of an Antibody-Drug Conjugate (ADC).

The carboxylic acid group of 4-(2-methoxyethoxy)-4-oxobutanoic acid can be activated and coupled to amine groups on the antibody surface (e.g., lysine residues). The other end of the molecule, the ester, can be hydrolyzed to reveal a hydroxyl group, which can then be used to attach the cytotoxic payload. The flexible and hydrophilic ethylene glycol-based chain can improve the solubility and pharmacokinetic properties of the resulting ADC.[6]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-(2-methoxyethoxy)-4-oxobutanoic acid is not widely available. However, based on the functional groups present, the following general safety precautions should be observed.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: As a carboxylic acid, it is likely to be a skin and eye irritant. In case of contact, flush with copious amounts of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-(2-methoxyethoxy)-4-oxobutanoic acid is a bifunctional molecule with significant potential in the field of drug development, particularly as a linker in targeted drug delivery systems. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be readily achieved through established chemical methods. Its structural features suggest favorable properties for use in bioconjugation, offering a flexible and hydrophilic spacer to connect bioactive molecules. Further research into the specific properties and applications of this compound is warranted and could yield valuable tools for the advancement of therapeutic technologies.

References

  • CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved February 14, 2026, from [Link]

  • Arndt, K. M., & Regan, L. (2003). Design and applications of bifunctional small molecules: Why two heads are better than one. Chemistry & Biology, 10(11), 1017-1026.
  • Chemistry Stack Exchange. (2021, February 9). Succinic anhydride esterification won't go forward. Retrieved February 14, 2026, from [Link]

  • AA Blocks. (n.d.). 4-(2-METHOXYETHOXY)-4-OXOBUTANOIC ACID. Retrieved February 14, 2026, from [Link]

  • Iqbal, M., Bakhsh, I., & Baloch, M. (2012).
  • WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. Retrieved February 14, 2026, from [Link]

  • European Patent Office. (2018, July 4). Process for the preparation of succinic acid ester (EP 2958885 B1). Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Succinic acid, di-(-)-menthyl ester. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102746149B - Method for preparing monoester succinate by esterification of ammonium....
  • Pharmaffiliates. (n.d.). Product Name : 4-(2-(Methylamino)ethoxy)-4-oxobutanoic Acid. Retrieved February 14, 2026, from [Link]

  • Orjuela, A., Yanez, E., & Lira, C. T. (2011). Synthesis of monoethyl ester of succinic acid and characterization. Fluid Phase Equilibria, 309(1), 1-6.
  • APEX science. (n.d.). 4-(2-METHOXYETHOXY)-4-OXOBUTANOIC ACID. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved February 14, 2026, from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - 2,4-Dimethoxybenzaldehyde. Retrieved February 14, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Succinic acid monoisopropyl ester. Retrieved February 14, 2026, from [Link]

Sources

solubility of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling of 4-(2-Methoxyethoxy)-4-oxobutanoic Acid: A Technical Characterization Guide

Executive Summary 4-(2-Methoxyethoxy)-4-oxobutanoic acid (CAS 6946-89-0), also referred to as mono-(2-methoxyethyl) succinate, represents a critical class of hemiester intermediates used in the synthesis of functionalized polymers, prodrug linkers, and surface-active agents. Unlike simple dicarboxylic acids, its physicochemical behavior is governed by a dual-nature structure: a hydrophilic carboxylic acid head group and a semi-polar methoxyethoxy tail.

This guide addresses the scarcity of public experimental data for this specific compound by providing a predictive solubility framework , a validated characterization protocol , and solvent selection criteria for process development. It is designed for researchers requiring high-integrity data generation for IND-enabling studies or process scale-up.

Part 1: Physicochemical Profile & Theoretical Solubility

To optimize solvent selection, one must first understand the molecular forces at play. The solubility of 4-(2-Methoxyethoxy)-4-oxobutanoic acid is driven by its capacity for hydrogen bonding (donor/acceptor) and ionization.

Structural Analysis
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 176.17 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (C1):[2] pKa ~4.5. Primary driver of pH-dependent aqueous solubility.

    • Ester Linkage (C4): Susceptible to hydrolysis in strong base/acid; limits high-temperature processing in aqueous media.

    • Ether Oxygen: Increases polarity compared to alkyl analogs (e.g., monoethyl succinate), enhancing solubility in alcohols and water.

Predicted Solubility Profile

Based on Group Contribution Methods (GCM) and comparison with structural analogs (Succinic acid, Monoethyl succinate), the following solubility profile is projected.

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Aqueous (pH < pKa) Water (pH 2.0)Moderate (10–50 mg/mL)H-bonding (Ether/Acid); limited by non-ionized state.
Aqueous (pH > pKa) PBS (pH 7.4)High (>100 mg/mL)Ionization of carboxylate (

) dominates.
Polar Protic Methanol, EthanolVery High (>200 mg/mL)"Like dissolves like"; strong dipole-dipole & H-bonding.
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Excellent solvation of polar organic moieties.
Chlorinated Dichloromethane (DCM)HighGood solvation of the ester/ether backbone.
Non-Polar Hexane, HeptaneNegligible (<1 mg/mL)Lack of polar interactions; high energy penalty.

Critical Insight: Unlike simple fatty acid esters, the internal ether oxygen in the methoxyethoxy chain significantly lowers the


 (partition coefficient), making this molecule more water-soluble than monomethyl adipate.

Part 2: Experimental Methodologies (The "How-To")

Since exact literature values are rare, researchers must generate self-validated data. The following protocols distinguish between Kinetic Solubility (for early screening) and Thermodynamic Solubility (for formulation).

Workflow: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "Gold Standard" for regulatory filing.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (24-48h @ 25°C) Start->Equilibration Agitation PhaseSep Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSep PhaseSep->Start If no solid remains pHCheck pH Verification (Critical for Acids) PhaseSep->pHCheck Supernatant Analysis Quantification (HPLC-UV/RI) pHCheck->Analysis Dilution

Figure 1: Standard workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation: Weigh ~50 mg of 4-(2-Methoxyethoxy)-4-oxobutanoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

    • Checkpoint: If the solid dissolves immediately, the solubility is >50 mg/mL. Add more solid until a suspension persists.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker).

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 mins OR filter using a 0.22 µm PTFE filter (presaturated to prevent drug adsorption).

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient. Note: Acid is required to suppress ionization and sharpen the peak.

    • Detection: UV at 210 nm (carbonyl absorption).

Expert Tip: For aqueous solubility, always measure the final pH of the saturated solution. The "Common Ion Effect" means that dissolving a free acid will lower the pH, potentially suppressing its own solubility compared to a buffered system.

Part 3: Mechanism of pH-Dependent Solubility

For drug development, understanding the pH profile is non-negotiable. The solubility (


) at a given pH is related to the intrinsic solubility (

) and the pKa.


pH_Mechanism Acid Unionized Form (COOH) Low Solubility pKa pKa ~ 4.5 Equilibrium Point Acid->pKa pH increases Base Ionized Form (COO-) High Solubility Base->pKa pH decreases pKa->Acid Protonation pKa->Base Deprotonation

Figure 2: The ionization equilibrium governing aqueous solubility.

Implication: In gastric fluid (pH 1.2), the molecule exists as the unionized hemiester (lower solubility). In intestinal fluid (pH 6.8), it exists as the anion (high solubility).

Part 4: Solvent Selection for Process Development

When scaling up synthesis or purification, select solvents based on "Green Chemistry" principles (ICH Q3C guidelines) and solubility differential.

Process StepRecommended SolventRationale
Reaction Medium 2-MeTHF or Ethyl Acetate "Green" alternatives to DCM. Good solubility for the hemiester; allows aqueous workup (immiscible with water).
Crystallization Toluene or Heptane/EtOAc The molecule is likely insoluble in Toluene/Heptane. Use these as anti-solvents to crash out the product from a concentrated EtOAc solution.
Cleaning Ethanol High solubility, low toxicity, easily evaporates.

References

  • Wishart, D.S., et al. (2018). HMDB 4.0: The Human Metabolome Database for 2018. Nucleic Acids Res. Link (Proxy for predicted values of succinate derivatives).

  • Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Source for structural analog solubility).
  • Völgyi, G., et al. (2010). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. Analytica Chimica Acta. Link

  • ICH Expert Working Group. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. Link

  • Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences. Link

Sources

molecular weight and formula of Butanedioic acid, mono(2-methoxyethyl) ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Synthesis of Butanedioic Acid, Mono(2-methoxyethyl) Ester

Abstract

Butanedioic acid, mono(2-methoxyethyl) ester (also known as 2-methoxyethyl hemisuccinate) represents a critical structural motif in the design of prodrug linkers and solubility-enhancing moieties. As a short-chain analogue of Polyethylene Glycol (PEG)-succinates, this molecule serves as a fundamental model for understanding the physicochemical behavior of ester-linked polymer conjugates. This technical guide provides a comprehensive analysis of its molecular properties, a validated synthesis protocol via anhydride ring-opening, and a rigorous analytical characterization strategy required for pharmaceutical quality control.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of Butanedioic acid, mono(2-methoxyethyl) ester is foundational for its use as a chemical intermediate. Unlike simple diesters, the presence of a free carboxylic acid allows for further conjugation to active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 4-(2-methoxyethoxy)-4-oxobutanoic acidSystematic nomenclature
Common Name 2-Methoxyethyl hemisuccinatePreferred in synthesis contexts
Molecular Formula C₇H₁₂O₅ Derived from stoichiometry
Molecular Weight 176.17 g/mol Monoisotopic Mass: 176.0685 Da
Structure HOOC-(CH₂)₂-COO-(CH₂)₂-OCH₃Asymmetric mono-ester
Physical State Viscous Oil / Low-melting SolidHygroscopic nature expected
Solubility High (Water, MeOH, DCM, DMSO)Amphiphilic character
pKa (Predicted) ~4.2 (Carboxylic Acid)Typical for succinic acid derivatives
Structural Logic & Functional Analysis

The molecule is a heterobifunctional linker :

  • Methoxyethyl Tail: Mimics a "PEG-1" unit, imparting water solubility and reducing immunogenicity potential compared to hydrophobic alkyl chains.

  • Succinate Backbone: Provides a biodegradable ester linkage. In vivo, esterases (e.g., carboxylesterases) hydrolyze this bond, releasing the parent drug and the benign metabolite succinic acid.

  • Free Carboxyl Group: The reactive handle for carbodiimide coupling (EDC/NHS) to amine-bearing drugs.

Part 2: Synthetic Pathway & Mechanism

To ensure high purity and yield, the synthesis utilizes the Nucleophilic Ring-Opening of Succinic Anhydride . This method is superior to direct esterification of succinic acid, which often yields a mixture of mono- and di-esters requiring tedious chromatographic separation.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxyl group of 2-methoxyethanol on the carbonyl carbon of succinic anhydride. The driving force is the relief of ring strain and the formation of a stable carboxylate (which is protonated during workup).

DOT Diagram 1: Synthesis Reaction Mechanism

ReactionMechanism Anhydride Succinic Anhydride (C4H4O3) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Alcohol 2-Methoxyethanol (C3H8O2) Alcohol->Intermediate Nucleophilic Attack Catalyst Base Catalyst (DMAP/TEA) Catalyst->Intermediate Activates Nucleophile Product 2-Methoxyethyl Hemisuccinate (C7H12O5) Intermediate->Product Ring Opening (Proton Transfer)

Caption: Nucleophilic ring-opening of succinic anhydride by 2-methoxyethanol facilitated by base catalysis.

Validated Experimental Protocol

Materials:

  • Succinic Anhydride (1.0 eq, Recrystallized)

  • 2-Methoxyethanol (1.1 eq, Anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, Catalyst)

  • Triethylamine (TEA) (1.0 eq, Base)

  • Solvent: Dichloromethane (DCM) or Toluene (for scale-up)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve Succinic Anhydride (10.0 g, 100 mmol) in anhydrous DCM (100 mL).
    
  • Addition: Add DMAP (1.22 g, 10 mmol) and TEA (13.9 mL, 100 mmol). Stir until dissolved.

  • Reaction: Dropwise add 2-methoxyethanol (8.7 mL, 110 mmol) over 15 minutes.

  • Incubation: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Bromocresol Green for acid detection).

  • Workup (Critical for Purity):

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove DMAP, TEA, and protonate the carboxylate product.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via silica gel column chromatography (Eluent: DCM -> 5% MeOH/DCM).

Part 3: Analytical Characterization Strategy

Trustworthiness in chemical synthesis relies on "Self-Validating Protocols." The identity of the product is confirmed only when all spectral data align with the proposed structure.

DOT Diagram 2: Quality Control Workflow

QCWorkflow cluster_Tests Analytical Battery Sample Isolated Product NMR 1H NMR (DMSO-d6) Confirm Structure Sample->NMR MS LC-MS (ESI-) Confirm MW (175.1 m/z) Sample->MS IR FT-IR Confirm Functional Groups Sample->IR Decision Purity Check NMR->Decision MS->Decision IR->Decision Release Release for Conjugation Decision->Release >95% Purity Repurify Repurify (Column) Decision->Repurify <95% or Impurities

Caption: Analytical workflow ensuring structural integrity and purity prior to downstream application.

Expected Spectral Data
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.2 ppm (s, 1H, -COOH ) – Disappears on 
      
      
      
      shake.
    • 
       4.10 ppm (t, 2H, -COO-CH ₂-) – Deshielded ester methylene.
      
    • 
       3.50 ppm (t, 2H, -CH₂-O-CH ₂-) – Ether methylene.
      
    • 
       3.25 ppm (s, 3H, -OCH ₃) – Methoxy singlet.
      
    • 
       2.50–2.40 ppm (m, 4H, -CO-CH ₂-CH ₂-CO-) – Succinate backbone (often overlaps with DMSO solvent peak).
      
  • Mass Spectrometry (ESI-):

    • Expected Ion:

      
      
      
    • Calculated m/z: 175.06

    • Observed m/z: 175.1 ± 0.1

  • FT-IR (Neat):

    • ~1735 cm⁻¹ (C=O, Ester)

    • ~1710 cm⁻¹ (C=O, Carboxylic Acid)

    • ~2900–3000 cm⁻¹ (C-H, Aliphatic)

    • Broad band ~3000–3400 cm⁻¹ (O-H, Acid)

Part 4: Applications in Drug Delivery

The mono(2-methoxyethyl) ester of succinic acid is not merely a solvent derivative; it is a functional tool in Prodrug Design .

  • Solubility Enhancement: The methoxyethyl group disrupts the crystal lattice of highly lipophilic drugs (e.g., steroids, paclitaxel) when conjugated, improving dissolution rates.

  • Linker Chemistry: It serves as a "spacer" arm. The 4-carbon succinate chain provides flexibility, reducing steric hindrance between the drug and the target receptor or enzyme.

  • Metabolic Safety: Upon hydrolysis, the linker degrades into succinic acid (a Krebs cycle intermediate) and 2-methoxyethanol. Note: While 2-methoxyethanol has toxicity concerns at high industrial volumes, its release from milligram-scale drug conjugates is typically below toxicological thresholds, though this must be verified per specific regulatory guidelines (ICH M7).

References

  • Greenwald, R. B., et al. (2000). "Poly(ethylene glycol) conjugated drugs and prodrugs: A comprehensive review." Critical Reviews in Therapeutic Drug Carrier Systems. Link

  • Pasut, G., & Veronese, F. M. (2012). "State of the art in PEGylation: The great versatility of polymer-based drug delivery." Journal of Controlled Release. Link

  • Pandey, S. K., et al. (2019). "Recent advances in the application of Vitamin E TPGS for drug delivery." Theranostics. Link

  • National Center for Biotechnology Information. (2023). "Succinic Acid - PubChem Compound Summary." PubChem. Link

Methodological & Application

Application Notes & Protocols: Surface Modification using 4-(2-Methoxyethoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of PEGylated Carboxylic Acids in Surface Engineering

The ability to precisely control the chemistry of a surface is a cornerstone of modern materials science, with profound implications for drug development, diagnostics, and biomedical engineering. The choice of modifying agent is critical, as it dictates the final properties and functionality of the material. 4-(2-Methoxyethoxy)-4-oxobutanoic acid is a bifunctional molecule of significant interest for surface modification. It features two key components: a terminal carboxylic acid and a short, methoxy-terminated oligo(ethylene glycol) (OEG) chain.

The carboxylic acid group serves as a versatile anchor, capable of forming stable, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces such as silica (SiO₂), titania (TiO₂), and alumina (Al₂O₃).[1][2] This interaction is typically a robust chemisorption process, leading to well-ordered molecular layers.[2][3]

The methoxy-terminated OEG chain, on the other hand, imparts a unique and highly desirable property to the surface: resistance to non-specific protein adsorption.[4][5] This "stealth" characteristic is crucial in biological applications where preventing the fouling of surfaces by proteins and other biomolecules is essential for maintaining the activity of immobilized ligands, ensuring the accuracy of diagnostic assays, and improving the biocompatibility of medical implants. The OEG moiety achieves this by creating a hydrophilic, sterically-hindered layer that is entropically unfavorable for proteins to adsorb onto.[4][6]

This application note provides a comprehensive guide to utilizing 4-(2-Methoxyethoxy)-4-oxobutanoic acid for surface modification. We will detail two primary protocols: the direct formation of a self-assembled monolayer on a hydroxylated surface and the covalent attachment to an amine-functionalized surface. Furthermore, we will outline the essential characterization techniques to validate the success of the surface modification.

Principles of Surface Modification

The versatility of 4-(2-Methoxyethoxy)-4-oxobutanoic acid stems from its ability to engage in different chemical reactions depending on the substrate.

Self-Assembly on Hydroxylated Surfaces

On surfaces rich in hydroxyl groups, such as the native oxide layer of silicon or glass, the carboxylic acid headgroup of the molecule can directly chemisorb. This process is driven by the formation of hydrogen bonds and, in some cases, covalent linkages with the surface hydroxyls, leading to a densely packed, organized monolayer.[1][2] The molecules orient themselves with the carboxylic acid "head" at the substrate interface and the OEG "tail" extending outwards.

Covalent Immobilization on Amine-Functionalized Surfaces

For surfaces that are pre-functionalized with primary amines, 4-(2-Methoxyethoxy)-4-oxobutanoic acid can be covalently attached through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, which then efficiently reacts with the surface amine groups.[7][10]

Experimental Protocols

Protocol 1: Direct Self-Assembly on Silicon Dioxide (SiO₂) Surfaces

This protocol describes the formation of a self-assembled monolayer of 4-(2-Methoxyethoxy)-4-oxobutanoic acid on a standard silicon wafer with its native oxide layer.

3.1.1. Materials and Equipment

  • Silicon wafers (or other hydroxylated substrates)

  • 4-(2-Methoxyethoxy)-4-oxobutanoic acid

  • Anhydrous ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Sonicator

  • Tweezers (non-magnetic)

  • Oven

3.1.2. Workflow Diagram

Caption: Workflow for direct self-assembly of 4-(2-Methoxyethoxy)-4-oxobutanoic acid on SiO₂.

3.1.3. Step-by-Step Procedure

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Sequentially sonicate the substrates in acetone, isopropyl alcohol (IPA), and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Hydroxylation (Piranha Etching):

    • Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

    • Prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

    • Immerse the cleaned substrates in the piranha solution for 15 minutes at 80°C. This step removes any remaining organic residues and generates a high density of hydroxyl (-OH) groups on the surface.

    • Carefully remove the substrates and rinse them copiously with DI water.

    • Dry the substrates under a nitrogen stream.

  • Monolayer Formation:

    • Prepare a 1-10 mM solution of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in anhydrous ethanol.

    • Immediately immerse the freshly hydroxylated substrates into the solution. To prevent airborne contamination, the containers should be sealed.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the modified substrates under a stream of nitrogen gas.

    • For optimal results, the samples can be annealed in an oven at 120-140°C for 1-2 hours to promote covalent bond formation and remove residual solvent.[11]

3.1.4. Expected Outcomes

  • A uniform, self-assembled monolayer of 4-(2-Methoxyethoxy)-4-oxobutanoic acid will be formed on the SiO₂ surface.

  • The surface will exhibit increased hydrophilicity compared to the bare hydroxylated surface due to the presence of the OEG chains.

Protocol 2: Covalent Attachment to Amine-Functionalized Surfaces via EDC/NHS Coupling

This protocol is suitable for substrates that have been pre-functionalized with primary amine groups, such as those modified with (3-aminopropyl)triethoxysilane (APTES).

3.2.1. Materials and Equipment

  • Amine-functionalized substrates

  • 4-(2-Methoxyethoxy)-4-oxobutanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Washing Buffer: PBS

  • Nitrogen gas (high purity)

  • Standard laboratory glassware and magnetic stirrer

3.2.2. Workflow Diagram

workflow2 cluster_post Post-Processing A1 Prepare Solution: Acid + EDC/Sulfo-NHS in MES Buffer A2 Incubate (15-30 min) A1->A2 C1 Immerse Amine Substrate in Activated Solution A2->C1 C2 Incubate (2-4h or Overnight) C1->C2 Room Temp P1 Rinsing (PBS) C2->P1 P2 Drying (N₂ Stream) P1->P2 P3 Characterization P2->P3

Caption: Workflow for EDC/NHS coupling of 4-(2-Methoxyethoxy)-4-oxobutanoic acid to an amine surface.

3.2.3. Step-by-Step Procedure

  • Prepare Reagents:

    • Important: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare EDC and Sulfo-NHS solutions immediately before use.[8][9]

    • Prepare a solution of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in Activation Buffer (MES, pH 6.0). A typical starting concentration is 10-20 mM.

  • Activate Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the acid solution. A common molar ratio is Acid:EDC:Sulfo-NHS of 1:2:5.

    • Gently mix the solution and incubate at room temperature for 15-30 minutes. This forms the stable amine-reactive Sulfo-NHS ester.

  • Couple to Amine Surface:

    • Adjust the pH of the activated acid solution to 7.2-7.5 by adding Coupling Buffer (PBS, pH 7.4). This pH is optimal for the reaction between the NHS ester and primary amines.

    • Immerse the amine-functionalized substrate into the solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Rinsing:

    • Remove the substrate from the coupling solution.

    • Rinse the surface thoroughly with PBS to remove unreacted reagents and byproducts. A brief rinse with DI water can follow to remove salts.

    • Dry the modified substrate under a stream of high-purity nitrogen.

3.2.4. Quantitative Data Summary

ParameterProtocol 1 (Self-Assembly)Protocol 2 (EDC/NHS Coupling)Rationale
Substrate Hydroxyl-terminated (e.g., SiO₂, glass)Amine-terminatedThe headgroup chemistry dictates the appropriate reaction.
Molecule Conc. 1-10 mM10-20 mMHigher conc. for solution-phase reaction ensures efficient activation.
Solvent/Buffer Anhydrous EthanolMES (pH 6.0), PBS (pH 7.4)Solvents must be compatible with the reaction chemistry.
Key Reagents Piranha SolutionEDC, Sulfo-NHSPiranha for hydroxylation; EDC/NHS for amide bond formation.
Reaction Time 24-48 hoursActivation: 15-30 min; Coupling: 2-4hSAM formation is slower; EDC/NHS chemistry is relatively fast.
Temperature Room TemperatureRoom Temperature or 4°CMild conditions preserve the integrity of the molecule and surface.

Validation and Characterization of the Modified Surface

It is essential to verify the successful modification of the surface. A combination of techniques should be employed to gain a comprehensive understanding of the new surface properties.

Contact Angle Goniometry
  • Principle: This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface's wettability and surface energy.[12][13][14]

  • Procedure: A small droplet of DI water is placed on the modified surface, and the angle it makes with the surface is measured.

  • Expected Result: The presence of the hydrophilic OEG chains should result in a decrease in the water contact angle compared to a bare or less hydrophilic starting surface, indicating successful modification and a more wettable surface.

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.[15][16][17][18]

  • Procedure: The modified surface is analyzed under ultra-high vacuum. High-resolution scans of the C 1s, O 1s, and Si 2p (for silica substrates) regions are acquired.

  • Expected Result: The C 1s spectrum should show an increase in intensity and can be deconvoluted to show peaks corresponding to C-C/C-H, C-O (from the ethoxy groups), and O-C=O (from the carboxyl/amide group). The presence and ratios of these peaks confirm the chemical structure of the immobilized molecule. Angle-resolved XPS (ARXPS) can further confirm the layered structure of the monolayer.[15][19]

Atomic Force Microscopy (AFM)
  • Principle: AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.[20][21]

  • Procedure: The surface is scanned in tapping or contact mode. The root-mean-square (RMS) roughness is calculated before and after modification.

  • Expected Result: A successful monolayer formation should result in a very smooth surface, often with an RMS roughness comparable to the underlying substrate.[11] AFM can also be used to detect pinholes or defects in the monolayer. Molecular-resolution imaging may reveal the ordered packing of the molecules.[22]

Conclusion

4-(2-Methoxyethoxy)-4-oxobutanoic acid is a powerful tool for creating well-defined, bio-inert surfaces. By leveraging either direct self-assembly on hydroxylated substrates or covalent coupling to amine-functionalized materials, researchers can tailor surface properties to prevent non-specific interactions, a critical requirement in many advanced biomedical and biotechnological applications. The protocols outlined in this document, combined with rigorous characterization, provide a robust framework for the successful implementation of this versatile surface modification agent.

References

  • Gawalt, E. S., et al. (2006). Self-Assembled Monolayers of Alkanoic Acids on the Native Oxide Surface of SS316L by Solution Deposition. Langmuir. [Link]

  • Jadhav, S. A., et al. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Journal of Surface Science and Technology. [Link]

  • Waser, M., et al. (2006). Electrokinetic Characterization of Oligo- and Poly(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Glass Surfaces. Langmuir. [Link]

  • Sperling, R. A., & Parak, W. J. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Wiley. [Link]

  • de Oteyza, D. G., et al. (2016). The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers. Molecules. [Link]

  • Wang, H., et al. (2005). Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior. Journal of Biomedical Materials Research Part A. [Link]

  • Malitesta, C., et al. (2012). AFM/TEM Complementary Structural Analysis of Surface-Functionalized Nanoparticles. Journal of Nanomaterials. [Link]

  • Scarano, S., et al. (2018). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Sensors. [Link]

  • Pop-Georgievski, O., et al. (2012). Spectroscopic Characterization and Modeling of Methyl- and Hydrogen-Terminated Oligo(ethylene glycol) Self-Assembled Monolayers. The Journal of Physical Chemistry C. [Link]

  • Müller, T., et al. (2009). AFM imaging of functionalized carbon nanotubes on biological membranes. Nanotechnology. [Link]

  • Brighton Science. Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science. [Link]

  • Jadhav, S. A., et al. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: An overview. ResearchGate. [Link]

  • Zorn, G., et al. (2010). Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum. Biointerphases. [Link]

  • Bruker. Common Approaches to Tip Functionalization for AFM-Based Molecular Recognition Measurements. Bruker. [Link]

  • Fukuma, T., et al. (2014). Molecular-scale surface structures of oligo(ethylene glycol)-terminated self-assembled monolayers investigated by frequency modulation atomic force microscopy in aqueous solution. Nanotechnology. [Link]

  • Shlyakhtenko, L. S., et al. (2003). Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy. Methods in Molecular Biology. [Link]

  • Miller, J. B., et al. (1997). Stabilization of Self-Assembled Monolayers of Carboxylic Acids on Native Oxides of Metals. Journal of the American Chemical Society. [Link]

  • Huerta-Nuñez, Z. G., et al. (2016). X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications. Superficies y vacío. [Link]

  • MILL Wiki. (2022). Contact Angle Goniometry. MILL Wiki. [Link]

  • Gawalt, E. S., et al. (2003). Self-assembly of organic acid molecules on the metal oxide surface of a cupronickel alloy. Journal of Materials Research. [Link]

  • Hapala, P., et al. (2014). The mechanism of high-resolution STM/AFM imaging with functionalized tips. arXiv. [Link]

  • Soft Matter Facility (SoMF). Contact Angle/Pendant Drop Goniometer (DataPhysics OCA 11). SoMF. [Link]

  • Zisman, W. A. (1964). Contact Angle, Wettability, and Adhesion. Advances in Chemistry. [Link]

  • Jablonski, E. L., et al. (2018). Surface Wettability Using Contact Angle Goniometry. DTIC. [Link]

  • Gawalt, E. S., et al. (2001). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Langmuir. [Link]

  • Last, J. A., et al. (2006). Alkylsiloxane self-assembled monolayer formation guided by nanoimprinted Si and SiO2 templates. Applied Physics Letters. [Link]

  • Allen, J., et al. (2018). Self-Assembled Monolayers for Silicon Passivated Contacts. AIP Conference Proceedings. [Link]

  • Lee, W. H., et al. (2014). Schematics of self-assembled monomers (SAMs) on SiO2/Si substrates. ResearchGate. [Link]

Sources

applications of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in hydrogel formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biomimetic Functionalization of Hydrogels using 4-(2-Methoxyethoxy)-4-oxobutanoic Acid

Introduction: The "Stealth" Linker for Hydrogels

In the development of advanced hydrogels for drug delivery and tissue engineering, 4-(2-Methoxyethoxy)-4-oxobutanoic acid (CAS: 6946-89-0) serves as a critical heterobifunctional modifier . Chemically, it is the hemisuccinate ester of 2-methoxyethanol. Its unique structure combines a reactive carboxylic acid tail with a non-fouling methoxyethyl head group, separated by a biodegradable succinate spacer.

While Poly(2-methoxyethyl acrylate) (PMEA) is the gold standard for hemocompatibility due to its ability to hold "intermediate water" (water that is loosely bound and prevents protein denaturation), synthesizing PMEA hydrogels often requires complex radical polymerization. 4-(2-Methoxyethoxy)-4-oxobutanoic acid allows researchers to graft this "PMEA-like" functionality onto any amine- or hydroxyl-rich hydrogel (e.g., Chitosan, Gelatin, PVA) via simple coupling chemistry, instantly upgrading the material's biocompatibility and solubility profile.

Key Applications
  • Hemocompatibility Engineering: Surface modification of blood-contacting hydrogels to reduce thrombogenicity.

  • Solubility Tuning: Converting hydrophobic drugs or polymers into amphiphilic prodrugs/networks.

  • Stealth Coating: A biodegradable alternative to PEGylation (PEG-succinates) for reducing protein adsorption.

Mechanism of Action

The molecule operates as a pendant modifier . It does not crosslink the hydrogel itself (as it is monofunctional regarding the carboxyl group) but rather "caps" reactive groups on the polymer backbone.

  • Activation: The carboxylic acid group is activated (typically via EDC/NHS) to form a reactive ester.

  • Coupling: This active ester attacks nucleophiles (primary amines or hydroxyls) on the hydrogel backbone.

  • Result: The polymer is decorated with -(CO)-CH2-CH2-(CO)-O-CH2-CH2-O-CH3 side chains.

    • The Succinate Linker: Provides flexibility and biodegradability (cleavable by esterases).

    • The Methoxyethyl Cap: Recruits a hydration layer of "intermediate water," preventing protein fouling.

Visualizing the Pathway

G cluster_0 Step 1: Activation cluster_1 Step 2: Grafting cluster_2 Step 3: Function Reagent 4-(2-Methoxyethoxy)- 4-oxobutanoic Acid Active_Ester NHS-Active Ester Intermediate Reagent->Active_Ester Activation EDC_NHS EDC / NHS (Activators) EDC_NHS->Active_Ester Modified_Gel Methoxyethyl-Grafted Hydrogel Active_Ester->Modified_Gel Amide Bond Formation Hydrogel Amine-Rich Hydrogel (e.g., Chitosan/Gelatin) Hydrogel->Modified_Gel Hydration Intermediate Water Layer Formation Modified_Gel->Hydration Outcome Reduced Protein Adsorption Hydration->Outcome

Figure 1: Reaction pathway for grafting 4-(2-Methoxyethoxy)-4-oxobutanoic acid onto a hydrogel backbone to induce non-fouling properties.

Experimental Protocol: Post-Polymerization Modification

This protocol describes the functionalization of a Gelatin Methacryloyl (GelMA) hydrogel precursor to improve its blood compatibility before photocrosslinking.

Materials Required
  • Reagent: 4-(2-Methoxyethoxy)-4-oxobutanoic acid (MW: 176.17 g/mol ).

  • Polymer: Gelatin Methacryloyl (GelMA) solution (10% w/v in PBS).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: MES Buffer (0.1 M, pH 5.5) for activation; PBS (pH 7.4) for reaction.

  • Purification: Dialysis tubing (3.5 kDa MWCO).

Step-by-Step Methodology

1. Activation of the Modifier (The "Pre-Activation" Step)

  • Rationale: Activating the acid in a separate vessel prevents crosslinking of the GelMA by EDC (which would react GelMA's own carboxyls with its amines).

  • Procedure:

    • Dissolve 176 mg (1 mmol) of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in 10 mL of MES buffer .

    • Add 383 mg (2 mmol) of EDC and 230 mg (2 mmol) of NHS.

    • Stir at room temperature for 15–30 minutes .

    • Checkpoint: The solution should remain clear. pH should be maintained ~5.5–6.0.

2. Grafting Reaction

  • Procedure:

    • Adjust the pH of the activated ester solution to 7.4 using small aliquots of 1M NaOH (rapidly, to minimize hydrolysis).

    • Immediately mix this solution with 10 mL of 10% GelMA solution .

    • Incubate at room temperature for 4–6 hours (or 4°C overnight) with gentle agitation.

    • Mechanism:[1] The NHS-ester reacts with the

      
      -amino groups of lysine residues on the Gelatin backbone.
      

3. Purification

  • Procedure:

    • Transfer the reaction mixture into dialysis tubing (3.5 kDa MWCO).

    • Dialyze against distilled water for 48 hours , changing water 3–4 times per day.

    • Purpose: Removes unreacted acid, EDC urea byproducts, and NHS.

    • Lyophilize (freeze-dry) the product to obtain the white, fluffy "Methoxyethyl-GelMA" polymer.

4. Hydrogel Fabrication

  • Procedure:

    • Reconstitute the lyophilized polymer in PBS with 0.5% photoinitiator (e.g., LAP).

    • Cast into molds and cure with UV/Blue light (e.g., 405 nm) for 60 seconds.

Data Analysis & Characterization

To validate the successful incorporation and functional improvement, the following assays are mandatory.

Table 1: Characterization Metrics
TechniqueTarget DataSuccess Criteria
TNBS Assay Degree of Substitution (DS)Reduction in free amines compared to unmodified control (Target: 20–40% substitution).
1H-NMR Chemical StructureAppearance of peak at ~3.3 ppm (methoxy group) and ~4.2 ppm (ester methylene).
Contact Angle WettabilitySlight decrease or maintenance of hydrophilicity (approx. 40–60°).
Fibrinogen Adsorption Biocompatibility>50% reduction in protein adsorption compared to naive hydrogel (ELISA/BCA assay).
DSC (Thermal) Water StructureDetection of "Intermediate Water" melting peak around 0°C to -10°C (distinct from free and bound water).

Troubleshooting & Critical Parameters

  • pH Sensitivity: The ester bond in the reagent (succinate-methoxyethyl) is hydrolytically stable at neutral pH but can degrade at high pH (>9). Do not use carbonate buffers (pH 9.6) for the coupling reaction; stick to PBS (pH 7.4).

  • EDC Efficiency: If the degree of substitution is too low, increase the molar ratio of Reagent:Amine. Note that over-substitution (>60%) may remove too many positive charges (amines), affecting cell attachment if the hydrogel is intended for cell culture.

  • Solubility: 4-(2-Methoxyethoxy)-4-oxobutanoic acid is water-soluble. If using organic solvents (DMF/DMSO) for hydrophobic polymer backbones, ensure the reagent is fully dissolved before adding EDC.

References

  • Tanaka, M., & Mochizuki, A. (2010). Effect of water structure on blood compatibility—thermal analysis of water in poly(methoxyethyl acrylate) (PMEA). Journal of Biomedical Materials Research Part A.

  • Santa Cruz Biotechnology. (2024). 4-(2-Methoxyethoxy)-4-oxobutanoic acid (CAS 6946-89-0) Product Data Sheet.

  • Sato, T., et al. (2015). Poly(2-methoxyethyl acrylate)-analogous polymers: synthesis and blood compatibility. Polymer Journal.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).

Sources

covalent immobilization of proteins with 4-(2-Methoxyethoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Covalent Protein Immobilization using 4-(2-Methoxyethoxy)-4-oxobutanoic acid

Abstract & Introduction

Achieving high-fidelity protein immobilization is a critical challenge in biosensor development (SPR, QCM, ELISA) and affinity chromatography. Standard protocols often suffer from steric crowding, denaturation, and high non-specific binding (NSB). This guide details the application of 4-(2-Methoxyethoxy)-4-oxobutanoic acid (CAS: 6946-89-0), also known as Mono-methyl PEG1-Succinate , as a critical hydrophilic spacer and passivation agent .

Unlike homobifunctional crosslinkers (e.g., Glutaraldehyde) that can aggressively polymerize proteins, 4-(2-Methoxyethoxy)-4-oxobutanoic acid is a mono-functional carboxylate with a short, hydrophilic polyethylene glycol (PEG)-like tail.

Key Applications:

  • Surface Passivation: Caps residual amine groups on sensor surfaces to prevent non-specific adsorption.

  • Steric Control: Used in "mixed monolayer" strategies to dilute the density of reactive sites, preserving the native conformation of immobilized proteins.

  • Hydrophilicity Enhancement: Increases the water-wettability of the sensor interface, reducing hydrophobic fouling.

Mechanism of Action

The immobilization strategy relies on a Mixed Self-Assembled Monolayer (SAM) or Mixed Surface Activation approach.

  • The Anchor: A bifunctional linker (e.g., Succinic Anhydride or a long-chain Carboxyl-PEG) provides the reactive site for protein binding.

  • The Spacer (The Topic): 4-(2-Methoxyethoxy)-4-oxobutanoic acid acts as the "diluent." It competes for binding sites on the amine-functionalized surface.

  • The Result: Its terminal methoxy-ethoxy group is chemically inert and hydrophilic. This creates a "lawn" of hydration around the immobilized protein, preventing it from denaturing on the surface and blocking non-specific interactions.

Chemical Structure & Reactivity[1]
  • Reactive Head: Carboxylic Acid (-COOH)

    
     Activates via EDC/NHS to form stable Amide bonds with surface amines.
    
  • Inert Tail: Methoxyethoxy (-O-CH2-CH2-O-CH3)

    
     Resists protein adsorption.
    

ChemicalMechanism cluster_surface Surface Activation cluster_reagents Reagents cluster_result Final Architecture Surface Amine-Surface (-NH2) EDC EDC/NHS (Activator) Surface->EDC + Reagents Spacer 4-(2-Methoxyethoxy)- 4-oxobutanoic acid (Spacer) Spacer->EDC Linker Bifunctional Linker (e.g. PEG-COOH) Linker->EDC MixedLayer Mixed Monolayer (Controlled Density) EDC->MixedLayer Amide Bond Formation Protein Immobilized Protein MixedLayer->Protein Linker binds Protein Spacer repels NSB

Figure 1: Mechanistic pathway for creating a mixed monolayer using 4-(2-Methoxyethoxy)-4-oxobutanoic acid as a spacer to control protein density and reduce fouling.

Detailed Protocol: Surface Functionalization & Protein Coupling

Prerequisites:

  • Surface: Amine-functionalized substrate (e.g., APTES-glass, Amine-Gold, or CM-Dextran chip).

  • Spacer: 4-(2-Methoxyethoxy)-4-oxobutanoic acid (100 mM stock in DMSO).

  • Linker: Succinic Anhydride or Bi-functional PEG-COOH (for the actual protein binding).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Buffer B (Coupling): 1x PBS, pH 7.4.

Step 1: Preparation of the Mixed Activation Solution

To control the density of the immobilized protein, vary the molar ratio of the Linker (Active) to the Spacer (Passive).

  • High Density: 100% Linker (Not recommended for large proteins).

  • Optimized Density: 1:4 to 1:10 (Linker : Spacer).

Table 1: Reagent Preparation

ComponentConcentrationRoleNotes
Linker (e.g., Succinic Anhydride)10 mMProtein AnchorDissolve immediately before use.
Spacer (4-(2-Methoxyethoxy)...)40 mMPassivation/Spacer4x molar excess ensures spacing.
EDC 200 mMCarboxyl ActivatorUnstable in water; weigh fresh.
NHS 50 mMStabilizerIncreases efficiency.
Step 2: Surface Carboxylation (The "Mixed" Layer)
  • Wash the amine-surface with Buffer A.

  • Mix the Linker and Spacer solutions in Buffer A.

  • Add EDC and NHS to this mixture immediately.

  • Incubate the surface with this solution for 30–60 minutes at Room Temperature (RT).

    • Chemistry: The carboxyl groups on both the Linker and the Spacer are activated to NHS-esters, which then react with the surface amines.

  • Wash 3x with Buffer A to remove unbound reagents.

    • Result: The surface is now covered with a mix of "Active" carboxyls (from the Linker, if it was a di-acid) and "Passive" methoxy-tails (from the Spacer).

    • Note: If using Succinic Anhydride as the linker, it generates a free carboxyl upon binding. The Spacer (mono-ester) binds and terminates.

Step 3: Protein Immobilization
  • Re-activate (if necessary): If the Linker provided a free carboxyl (e.g., Succinic Anhydride), treat the surface again with EDC/NHS (0.2 M / 0.05 M) for 7 minutes. If using a pre-activated strategy, skip this.

  • Dilute the Ligand Protein to 10–50 µg/mL in Buffer A (pH 5.0–6.0).

    • Critical: The pH must be below the pI of the protein to facilitate electrostatic pre-concentration, but low enough to ensure the NHS-ester is stable.

  • Inject/Incubate the protein solution over the surface for 15–30 minutes .

  • Wash with Buffer B (PBS) to remove loosely bound protein.

Step 4: Blocking / Deactivation
  • Incubate the surface with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Purpose: Deactivates any remaining NHS-esters on the "Linker" molecules that did not bind protein.

    • Note: The "Spacer" molecules are already inert (methoxy-terminated) and do not need blocking, which reduces the overall background noise.

Workflow Visualization

Workflow cluster_step1 Step 1: Mixed Surface Activation cluster_step2 Step 2: Protein Coupling cluster_step3 Step 3: Finalization Start Start: Amine-Functionalized Surface Mix Mix Linker + Spacer (1:4 Ratio) Add EDC/NHS Start->Mix Incubate1 Incubate 30-60 min (Forms Mixed SAM) Mix->Incubate1 Wash1 Wash (Buffer A) Incubate1->Wash1 InjectProt Inject Protein (pH < pI, 10-50 µg/mL) Wash1->InjectProt Block Block with Ethanolamine (Quench Linkers) InjectProt->Block Final Ready for Assay Block->Final

Figure 2: Operational workflow for mixed-layer immobilization. The ratio of Spacer to Linker in Step 1 determines the final protein density.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Protein Binding Too much Spacer used.Decrease Spacer:Linker ratio (e.g., from 10:1 to 4:1).
High Non-Specific Binding Insufficient Spacer coverage.Increase Spacer concentration or incubation time. Ensure Spacer is fresh.
Loss of Protein Activity Surface crowding or denaturation.Increase the Spacer ratio. This provides more "elbow room" for the protein.
Cloudy Reaction Mix Spacer solubility issue.Dissolve 4-(2-Methoxyethoxy)-4-oxobutanoic acid in dry DMSO before adding to aqueous buffer.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on EDC/NHS chemistry and spacer design).

  • Löfås, S., & Johnsson, B. (1990). A novel hydrogel matrix on gold surfaces in surface plasmon resonance sensors for fast and efficient covalent immobilization of ligands. Journal of the Chemical Society, Chemical Communications, (21), 1526-1528. (Foundational work on carboxymethylated surfaces).

  • Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164-1167. (Establishes the use of PEG/methoxy-terminated SAMs for resisting protein adsorption).

  • PubChem. (2023). Compound Summary: 4-(2-Methoxyethoxy)-4-oxobutanoic acid (CAS 6946-89-0).[1]

Sources

role of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in creating PROTAC linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(2-Methoxyethoxy)-4-oxobutanoic Acid in PROTAC Linkerology and Control Design

Part 1: Executive Summary & Scientific Rationale

In the development of Proteolysis Targeting Chimeras (PROTACs), the validation of mechanism is as critical as the discovery of potent degraders. 4-(2-Methoxyethoxy)-4-oxobutanoic acid serves a specialized but vital role in this ecosystem: it is the gold-standard capping reagent for synthesizing monovalent negative controls .

A PROTAC is a heterobifunctional molecule.[1][2] To rigorously prove that a phenotypic effect (protein degradation) is driven by the formation of a ternary complex (POI-Linker-E3), researchers must synthesize a "dead" analogue. This analogue must mimic the physicochemical properties (solubility, permeability, size) of the active PROTAC's linker segment but lack the second binding motif.

4-(2-Methoxyethoxy)-4-oxobutanoic acid acts as a mPEG1-Succinate mimic . It provides the identical succinyl-ester-PEG linkage found in many active PROTACs but terminates in an inert methoxy group. This allows for the precise decoupling of "binding" from "degradation."

Part 2: Chemical Profile & Mechanism

The Molecule
  • IUPAC Name: 4-(2-Methoxyethoxy)-4-oxobutanoic acid[3][4]

  • Common Name: Succinic acid mono-(2-methoxyethyl) ester; mPEG1-Succinate.

  • CAS: 6946-89-0[3][5][6]

  • Formula: C

    
    H
    
    
    
    O
    
    
  • MW: 176.17 g/mol [3][5]

Structural Logic in PROTAC Design

Most PROTAC linkers utilize a succinyl group to form an amide bond with an amine-functionalized ligand (e.g., Pomalidomide-NH


). The "tail" of the linker often consists of Polyethylene Glycol (PEG) units to enhance water solubility.

This molecule represents the shortest possible PEG-Succinate linker (PEG1).

  • The Acid Terminus: Reacts with the ligand (POI or E3 binder) via standard amide coupling.

  • The Ester/Ether Tail: Mimics the polarity and electronics of a longer PEG linker but terminates immediately, preventing the recruitment of the second protein.

Mechanism of Action: The Negative Control

By conjugating this molecule to an E3 ligase binder (e.g., Thalidomide), you create a compound that:

  • Binds the E3 Ligase: Occupies the Cereblon (CRBN) binding pocket with similar affinity to the active PROTAC.

  • Mimics Linker Exit: The succinate chain projects out of the binding pocket exactly as the active PROTAC would.

  • Fails to Recruit POI: The methoxy terminus cannot bind the Target Protein.

  • Result: If the active PROTAC degrades the target, but this control does not, the mechanism is confirmed as event-driven proteolysis rather than simple inhibition or off-target effects.

Part 3: Visualization of the Control Strategy

The following diagram illustrates the structural difference between an active PROTAC and the Negative Control synthesized using 4-(2-Methoxyethoxy)-4-oxobutanoic acid.

PROTAC_Control_Strategy cluster_Active Active PROTAC (Degrader) cluster_Control Negative Control (Non-Degrader) POI_Ligand POI Ligand Linker PEG-Succinate Linker POI_Ligand->Linker E3_Ligand E3 Ligand (e.g., Thalidomide) Linker->E3_Ligand POI Target Protein Linker->POI Recruits E3 E3 Ligase E3_Ligand->E3 Binds Control_Cap 4-(2-Methoxyethoxy)- 4-oxobutanoic acid E3_Ligand_C E3 Ligand (e.g., Thalidomide) Control_Cap->E3_Ligand_C Amide Bond Control_Cap->POI NO BINDING E3_Ligand_C->E3 Binds (Competes) Ub Ubiquitin E3->Ub Transfers Ub->POI Tags for Degradation

Caption: Structural logic of using 4-(2-Methoxyethoxy)-4-oxobutanoic acid to create a "Dead" Control. The control binds the E3 ligase but lacks the POI-recruiting warhead, validating the ternary complex requirement.

Part 4: Experimental Protocols

Protocol A: Synthesis of Negative Control (E3-Ligand Conjugate)

Objective: Conjugate 4-(2-Methoxyethoxy)-4-oxobutanoic acid to an amine-functionalized Cereblon ligand (e.g., Pomalidomide-amine).

Reagents:

  • Acid: 4-(2-Methoxyethoxy)-4-oxobutanoic acid (1.0 eq)

  • Amine: 4-Amino-Thalidomide or Pomalidomide derivative (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 4-(2-Methoxyethoxy)-4-oxobutanoic acid (10 mg, 0.057 mmol) in anhydrous DMF (0.5 mL).

    • Add DIPEA (30 µL, 0.17 mmol) followed by HATU (26 mg, 0.068 mmol).

    • Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Conjugation:

    • Add the amine-bearing ligand (e.g., Pomalidomide-NH2) (0.057 mmol) directly to the reaction mixture.

    • Note: If the ligand is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.

    • Stir the reaction at RT for 2–4 hours. Monitor by LC-MS.

  • Monitoring (LC-MS):

    • Target Mass: Mass of Ligand + 176.17 (Acid) - 18.02 (H2O) = Ligand + 158.15.

    • Look for the disappearance of the starting amine.

  • Work-up & Purification:

    • Dilute with Ethyl Acetate (10 mL) and wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

      
      , and brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Validation:

    • Verify structure via 1H NMR. Key signal: Singlet at ~3.3 ppm (Methoxy group) and multiplets at ~3.6 ppm (PEG backbone).

Protocol B: Biological Validation (Western Blot)

Objective: Confirm that the synthesized control does not induce degradation.

  • Cell Treatment:

    • Treat cells with Active PROTAC (Concentration range: 1 nM – 1 µM).

    • Treat cells with Negative Control (Same concentration range).

    • Include a DMSO vehicle control.

    • Incubate for 6–24 hours.

  • Lysis & Blotting:

    • Lyse cells using RIPA buffer + Protease Inhibitors.

    • Perform SDS-PAGE and transfer to nitrocellulose.

    • Probe for:

      • Target Protein (POI).[1][2]

      • Loading Control (e.g., GAPDH, Actin).

  • Expected Result:

    • Active PROTAC: Significant reduction in POI band intensity.

    • Negative Control: POI band intensity should match DMSO control (or show slight increase due to protein stabilization/inhibition, but never degradation).

Part 5: Data Presentation & Comparison

When publishing or presenting data, use the following table structure to clearly define the properties of your PROTAC vs. the Control synthesized with this reagent.

FeatureActive PROTACNegative Control (Using 4-(2-Methoxyethoxy)-4-oxobutanoic acid)
Structure Ligand A – Linker – Ligand BLigand A – Linker – OMe
Molecular Weight High (>800 Da)Medium (Ligand A + ~158 Da)
Binding Mode Bivalent (Ternary Complex)Monovalent (Binary Complex)
E3 Recruitment Yes Yes (Competes with active PROTAC)
POI Recruitment Yes No
Outcome Ubiquitination & DegradationReceptor Occupancy / Inhibition
Use Case Therapeutic CandidateMechanism Validation / "Hook Effect" Mimic

Part 6: Troubleshooting & Optimization

  • Solubility Issues: If the control compound precipitates during synthesis, switch solvent to NMP (N-methyl-2-pyrrolidone). The methoxy-ethyl tail usually imparts good solubility, but the ligand itself may be hydrophobic.

  • Hydrolysis Risk: The ester bond within the 4-(2-Methoxyethoxy)-4-oxobutanoic acid moiety is generally stable in biological assays (pH 7.4, 37°C) for the duration of a standard degradation assay (24h). However, avoid prolonged exposure to high pH (>9) during workup.

  • Linker Length Matching: This reagent mimics a "zero-length" or "PEG1" linker. If your active PROTAC has a very long PEG chain (e.g., PEG5), this control might be sterically different. In such cases, consider synthesizing a longer "capped" analog, though this reagent is the standard "minimal" cap.

References

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link

    • Context: Establishes the necessity of negative controls in PROTAC valid
  • Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 16(2), 101–114. Link

    • Context: Discusses linkerology and the design of heterobifunctional molecules.
  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link

    • Context: Detailed review of linker chemistry, including succinate and PEG deriv
  • PubChem Compound Summary. (2023). "4-(2-Methoxyethoxy)-4-oxobutanoic acid."[3][5][6] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and physical properties.

Sources

Application Note: Synthesis of Antibody-Drug Conjugates (ADCs) Using Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The use of dicarboxylic acid linkers (e.g., glutaric acid, adipic acid, or PEGylated dicarboxylic acids) represents a fundamental yet robust strategy in the development of Antibody-Drug Conjugates (ADCs). Unlike complex self-immolative linkers, dicarboxylic acids function primarily as non-cleavable spacers (forming stable amide bonds) or chemically labile linkers (forming hydrolyzable esters), depending on the functional group chemistry of the payload.

This guide details the synthesis of ADCs where a dicarboxylic acid serves as the bridge between an amine-bearing cytotoxic payload and the lysine residues of a monoclonal antibody (mAb).

Why Dicarboxylic Acid Linkers?

  • Chemical Versatility: They can be converted into bis-NHS esters for rapid reactivity.

  • Solubility Control: Varying the chain length (e.g., propyl vs. PEGylated chains) allows precise modulation of the ADC's hydrophobicity, directly impacting pharmacokinetics (PK).

  • Cost-Effectiveness: Ideal for early-stage screening of payload efficacy without the synthetic burden of enzyme-cleavable peptides.

Strategic Design: The "Linker-First" Approach

To maintain scientific integrity and prevent antibody cross-linking, one must never react a homobifunctional dicarboxylic acid (e.g., Bis-NHS-glutarate) directly with the antibody. This would result in massive antibody aggregation (mAb-Linker-mAb).

The Correct Causality:

  • Payload Functionalization: React the dicarboxylic acid with the payload first to create a Drug-Linker-COOH construct.

  • Activation: Convert the remaining carboxylic acid to an active ester (NHS).

  • Conjugation: React the Drug-Linker-NHS with the antibody.

Visualization: Synthesis Workflow

The following diagram illustrates the critical order of operations to ensure monomeric ADC formation.

ADC_Synthesis_Workflow cluster_logic Critical Control Point Payload Cytotoxic Payload (Amine/Hydroxyl) Intermediate Drug-Linker-COOH (Purified) Payload->Intermediate Step 1: Mono-derivatization Linker Dicarboxylic Acid (Excess) Linker->Intermediate Excess prevents dimerization ActiveEster Drug-Linker-NHS Intermediate->ActiveEster Step 2: Activation Activation Activation Reagents (EDC/NHS) Activation->ActiveEster ADC Final ADC (Stable Amide Linkage) ActiveEster->ADC Step 3: Conjugation Antibody Monoclonal Antibody (Lysine Residues) Antibody->ADC

Figure 1: Step-wise synthesis preventing mAb cross-linking by isolating the Drug-Linker intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of Activated Drug-Linker (Drug-Linker-NHS)

Objective: Create a reactive NHS-ester derivative of the payload using a glutaric acid spacer. Pre-requisite: The payload must have a reactive amine or hydroxyl group.

Reagents:

  • Dicarboxylic Acid (e.g., Glutaric acid or Bis-dPEG®-acid).

  • Payload (e.g., Doxorubicin, MMAE).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).[1][2][3]

  • Solvent: Anhydrous DMF or DMSO.

Protocol:

  • Stoichiometry Setup: Dissolve the Payload (1 eq.) and Dicarboxylic Acid (5-10 eq. ) in anhydrous DMF.

    • Scientific Insight: The large excess of dicarboxylic acid is critical to force the formation of the mono-substituted product (Drug-Linker-COOH) and prevent the formation of Drug-Linker-Drug dimers.

  • Coupling: Add EDC (1.5 eq.) and DMAP (catalytic amount) if forming an ester bond; or HATU/DIPEA if forming an amide bond. Stir at RT for 4-12 hours.

  • Purification 1 (Critical): Purify the Drug-Linker-COOH intermediate via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient (0.1% TFA). Lyophilize the product.

    • Validation: Confirm mass via LC-MS (Target Mass = Drug + Linker - H2O).

  • Activation: Dissolve the purified Drug-Linker-COOH in dry DMF. Add EDC (2 eq.) and NHS (2.5 eq.). Stir for 2-4 hours.

  • Validation: Monitor reaction via TLC or HPLC. The shift in retention time confirms the conversion of -COOH to -CO-NHS.

Phase 2: Antibody Conjugation (Lysine-Directed)

Objective: Covalently attach the active Drug-Linker-NHS to surface lysines of the mAb.[4]

Reagents:

  • Monoclonal Antibody (purified, free of BSA/Gelatin).

  • Conjugation Buffer: PBS, pH 7.4 - 8.0 (must be amine-free; NO Tris or Glycine).

  • Activated Drug-Linker-NHS (from Phase 1).

Protocol:

  • Buffer Exchange: Ensure the antibody is in PBS pH 7.4. If the antibody is in a Tris buffer, perform a buffer exchange using a Zeba™ Spin Desalting Column or dialysis.

    • Causality: Tris contains primary amines that will compete with the antibody lysines for the NHS ester, neutralizing the drug.

  • Solvent Calculation: Dissolve the Drug-Linker-NHS in DMSO. Calculate the volume such that the final DMSO concentration in the reaction is <10% (v/v) to prevent antibody denaturation.

  • Reaction: Add the Drug-Linker-NHS to the antibody solution dropwise while gently vortexing.

    • Molar Ratio: Use a Drug:Antibody molar excess of 5:1 to 10:1 to target a final DAR (Drug-to-Antibody Ratio) of 3-4.

  • Incubation: Incubate at Room Temperature (20-25°C) for 1-2 hours or 4°C overnight.

  • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.

Phase 3: Purification & Polishing

Objective: Remove free drug and organic solvents.

  • Technique: Use Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[5]

    • Lab Scale: PD-10 desalting columns (Sephadex G-25) equilibrated with storage buffer (e.g., PBS + 5% Trehalose).

  • Filtration: Sterile filter the final ADC through a 0.22 µm PES membrane.

Characterization & Quality Control

Data must be summarized to validate the "Self-Validating System."

MetricMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR) UV-Vis SpectroscopyTarget: 3.0 - 4.0 (± 0.5)
Aggregation SEC-HPLC> 95% Monomer
Free Drug RP-HPLC< 1% Free Drug
Endotoxin LAL Assay< 1 EU/mg (for in vivo use)
DAR Calculation (UV-Vis)

For dicarboxylic acid linkers (which rarely absorb UV), DAR is calculated using the absorbance of the drug and antibody.



  • 
    : Absorbance of ADC at 280 nm.[]
    
  • 
    : Absorbance of ADC at drug's lambda max (e.g., 495 nm for Doxorubicin).
    

Decision Matrix: Linker Selection

Choosing the right dicarboxylic acid chain length is critical for preventing aggregation.

Linker_Selection Start Select Dicarboxylic Linker PayloadType Payload Hydrophobicity Start->PayloadType Hydrophobic Highly Hydrophobic (e.g., PBD dimers, MMAE) PayloadType->Hydrophobic Hydrophilic Moderately Hydrophilic (e.g., Doxorubicin) PayloadType->Hydrophilic ShortLinker Short Aliphatic Chain (Succinic/Glutaric Acid) Hydrophobic->ShortLinker Avoid LongLinker PEGylated Chain (Bis-dPEG-acid) Hydrophobic->LongLinker Requires Shielding Hydrophilic->ShortLinker Cost Effective Risk High Aggregation Risk ShortLinker->Risk If payload is hydrophobic Benefit Improved Solubility & Shielding LongLinker->Benefit

Figure 2: Decision matrix for selecting between simple aliphatic vs. PEGylated dicarboxylic acid linkers.

Troubleshooting (Self-Validating Logic)

  • Issue: Precipitation during conjugation.

    • Cause: The payload is too hydrophobic, and the dicarboxylic spacer (e.g., glutaric acid) is too short to mask it.

    • Solution: Switch to a PEGylated dicarboxylic acid (e.g., PEG4-Bis-Acid) to increase the hydrodynamic radius and solubility.

  • Issue: Low DAR (< 2.0).

    • Cause: Hydrolysis of the NHS ester prior to conjugation.

    • Solution: Ensure the NHS-ester is prepared fresh or stored under argon at -20°C. Verify pH of conjugation buffer is > 7.2.

  • Issue: High Aggregation (> 10%).

    • Cause: Over-conjugation (DAR > 6) leading to destabilization of the mAb structure.

    • Solution: Reduce the Drug:mAb molar ratio during the reaction (e.g., from 10:1 to 5:1).

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Synthesis of Lysine-Linked Antibody-Drug Conjugates. Retrieved from

  • Creative Biolabs. (n.d.). Lysine-based Conjugation Strategy. Retrieved from

  • Thermo Fisher Scientific. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology, 1045, 267-273. Retrieved from

  • Matsuda, Y., et al. (2021).[7] Current approaches for the purification of antibody-drug conjugates. Journal of Separation Science. Retrieved from

  • BOC Sciences. (n.d.). Antibody Drug Conjugate (ADC) Purification. Retrieved from

Sources

Application Notes and Protocols for Amide Bond Formation with 4-(2-Methoxyethoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a PEGylated Building Block in Amide Synthesis

4-(2-Methoxyethoxy)-4-oxobutanoic acid, a mono-protected derivative of succinic acid featuring a short polyethylene glycol (PEG) chain, is an increasingly valuable building block in medicinal chemistry and drug development.[1] Its structure offers a unique combination of a reactive carboxylic acid for amide bond formation and a hydrophilic PEG-like tail. This dual functionality allows for the modification of molecules to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a flexible linker for bioconjugation strategies.[2][3]

The formation of a stable amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals, peptides, and advanced materials.[4][5] This guide provides a detailed experimental framework for the successful coupling of 4-(2-Methoxyethoxy)-4-oxobutanoic acid with primary and secondary amines, focusing on two robust and widely adopted coupling strategies: a carbodiimide-mediated reaction using EDC and HOBt, and a uronium salt-based method employing HATU.

Understanding the Core Chemistry: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a non-reactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of coupling reagents.

The Mechanism of Amide Bond Formation

The general principle behind most amide coupling reactions involves the in-situ generation of a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine.

Amide Bond Formation Mechanism Carboxylic_Acid R-COOH (4-(2-Methoxyethoxy)-4-oxobutanoic acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Activated Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide R-CONH-R' (Product) Activated_Intermediate->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide Byproduct Byproduct EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine R'-NH2 Amine->Amide

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methoxyethoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyethoxy)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing 4-(2-Methoxyethoxy)-4-oxobutanoic acid?

The most direct and widely used method is the ring-opening of succinic anhydride with 2-methoxyethanol.[1] This reaction is an acylation where the alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This process is atom-economical and typically proceeds under mild conditions to yield the desired mono-ester carboxylic acid.

Q2: Is a catalyst required for this reaction?

While the reaction can proceed without a catalyst, especially at elevated temperatures (e.g., 80-140 °C), it can be slow.[2] For improved reaction rates and milder conditions, a catalyst is often employed. Mild basic catalysts like pyridine or 4-dimethylaminopyridine (DMAP) are effective in activating the anhydride and facilitating the nucleophilic attack by the alcohol.[2][3] Strong acid catalysts are generally avoided as they can promote the formation of the undesired diester byproduct.

Q3: What are the primary byproducts that can lower the yield and purity?

There are two main byproducts to be aware of:

  • Succinic Acid: This forms if water is present in the reaction mixture, leading to the hydrolysis of succinic anhydride.[1][4] Succinic anhydride is highly susceptible to moisture.

  • Bis(2-methoxyethyl) succinate (Diester): This is formed when the desired monoester product undergoes a second esterification with another molecule of 2-methoxyethanol. This side reaction is more prevalent under forcing conditions like high temperatures or in the presence of strong acid catalysts.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method. Use a moderately polar solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The starting succinic anhydride, the product (monoester-acid), and the diester byproduct will have different Rf values. The product, being a carboxylic acid, will appear as a streak unless a modifier like acetic acid is added to the eluent. Alternatively, ¹H NMR spectroscopy of an aliquot can be used to monitor the disappearance of anhydride protons and the appearance of product signals.

Troubleshooting Guide: From Low Yield to Purification Woes

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction is slow, incomplete, or stalls, leaving significant unreacted starting material.
  • Potential Cause A: Insufficient Thermal Energy. The uncatalyzed reaction often requires heat to proceed at a reasonable rate. Room temperature reactions without a catalyst can be exceedingly slow.

    • Solution: Heat the reaction mixture, typically to reflux in a suitable solvent like toluene or directly if performed neat. A temperature range of 80-120 °C is a good starting point. Monitor the reaction to find the optimal balance, as excessive heat can promote side reactions.[5]

  • Potential Cause B: Lack of Activation. Succinic anhydride, while reactive, may not be sufficiently electrophilic for a fast reaction with 2-methoxyethanol at lower temperatures.

    • Solution: Introduce a catalytic amount of a mild base.

      • Pyridine (3-5 mol%): Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

      • 4-Dimethylaminopyridine (DMAP) (1-5 mol%): A superior acylation catalyst that functions similarly to pyridine but is significantly more active.[2] The Steglich esterification is a classic example of DMAP's utility.[2]

Problem 2: My final product is contaminated with a significant amount of a less-polar impurity, identified as the diester.
  • Potential Cause A: Incorrect Stoichiometry. Using an excess of 2-methoxyethanol will, by Le Châtelier's principle, drive the reaction towards the formation of the thermodynamically stable diester.

    • Solution: Carefully control the stoichiometry. Use a slight excess of succinic anhydride (e.g., 1.1 equivalents) relative to 2-methoxyethanol. This ensures the alcohol is the limiting reagent, minimizing the chance of double addition.

  • Potential Cause B: Reaction Temperature is Too High or Reaction Time is Too Long. Forcing conditions can provide the necessary activation energy for the second, slower esterification step.

    • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or NMR. Stop the reaction as soon as the starting alcohol is consumed. Over-refluxing is a common cause of diester formation.

Problem 3: My product is contaminated with succinic acid.
  • Potential Cause: Presence of Water. Succinic anhydride reacts readily with water to form succinic acid.[1][6] This is a competitive reaction that consumes the starting material.

    • Solution: Rigorous Exclusion of Moisture.

      • Dry Reagents: Use freshly opened or properly stored succinic anhydride. Distill 2-methoxyethanol if its water content is uncertain.

      • Dry Glassware: Oven-dry all glassware before use.

      • Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.

Problem 4: I am struggling to separate the product from byproducts and starting materials during workup.
  • The Challenge: The product, starting materials (if unreacted), and byproducts have varied polarities, making simple distillation or crystallization difficult. The product's carboxylic acid functionality is the key to a successful purification.

  • Solution: Acid-Base Extraction. This is the most robust method for purifying the desired product.

    • Dissolution: After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Base Extraction: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. The desired product, being a carboxylic acid, will be deprotonated and dissolve in the aqueous layer as its sodium salt. The neutral diester and any unreacted (but water-soluble) 2-methoxyethanol will largely remain in the organic layer.

    • Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or checked by TLC for product).

    • Acidification & Re-extraction: Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1-2 M) until the pH is acidic (~pH 2). The product will protonate and either precipitate out (if insoluble) or become soluble in a fresh organic solvent. Extract the acidified aqueous layer multiple times with ethyl acetate or DCM.

    • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Experimental Protocols & Data

Table 1: Reagent Properties
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
Succinic Anhydride100.07~1.57261Highly moisture-sensitive.[1]
2-Methoxyethanol76.090.965124Can absorb water; distill if necessary.
4-(2-Methoxyethoxy)-4-oxobutanoic acid176.17N/AN/AProduct.
Bis(2-methoxyethyl) succinate234.25N/AN/ADiester byproduct.
Succinic Acid118.091.56235Hydrolysis byproduct.
Protocol 1: Optimized Synthesis (Catalyst-Free)

This protocol prioritizes simplicity and minimizes impurities by careful stoichiometric control.

  • Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus under a nitrogen atmosphere.

  • Reagents: To the flask, add succinic anhydride (5.5 g, 55.0 mmol, 1.1 eq). Add 30 mL of anhydrous toluene.

  • Addition: While stirring, add 2-methoxyethanol (3.81 g, 4.0 mL, 50.0 mmol, 1.0 eq) dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux (~110 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 7:3 Ethyl Acetate:Hexanes + 1% Acetic Acid). The reaction is complete when the 2-methoxyethanol spot has disappeared.

  • Workup: Cool the reaction to room temperature. Remove the toluene under reduced pressure. Proceed to the purification protocol below.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve: Dissolve the crude residue from the reaction in 50 mL of ethyl acetate.

  • Extract: Transfer the solution to a 250 mL separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separate: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Wash the organic layer two more times with 25 mL portions of sodium bicarbonate solution, combining all aqueous extracts.

  • Acidify: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M HCl dropwise until the pH of the solution is ~2 (check with pH paper). A white precipitate or oil may form.

  • Re-extract Product: Extract the acidified aqueous phase three times with 40 mL portions of ethyl acetate.

  • Dry and Concentrate: Combine the organic extracts, wash once with 30 mL of brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate under reduced pressure to yield the pure product.

Table 2: Comparison of Reaction Conditions
ParameterCondition A (Uncatalyzed)Condition B (DMAP-Catalyzed)Expected Outcome
Temperature 100-110 °C (Reflux)Room Temperature to 40 °CLower temp with catalyst reduces diester formation.
Time 4-8 hours1-3 hoursFaster reaction with catalyst.
Catalyst NoneDMAP (1-5 mol%)DMAP significantly accelerates the reaction.[2]
Typical Yield 75-85%85-95%Higher efficiency with catalysis if side reactions are controlled.
Key Risk Diester formation if overheated.Cost of catalyst; potential for side reactions if not controlled.Both methods are viable; choice depends on scale and equipment.

Visual Schematics

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the alcohol opens the anhydride ring.

ReactionMechanism cluster_reactants Reactants cluster_activation Catalytic Activation (e.g., Pyridine) cluster_intermediate Intermediate cluster_product Product SA Succinic Anhydride Activated Acylpyridinium Ion (Highly Reactive) SA->Activated + Pyridine Tetra Tetrahedral Intermediate ROH 2-Methoxyethanol ROH->Tetra (Uncatalyzed path) Py Pyridine Activated->Tetra + 2-Methoxyethanol Prod 4-(2-Methoxyethoxy)-4-oxobutanoic acid Tetra->Prod Ring Opening

Caption: Mechanism of succinic anhydride ring-opening.

Purification Workflow

A logical flow for isolating the pure product after the reaction is complete.

PurificationWorkflow Purification via Acid-Base Extraction Crude Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Crude->Dissolve ExtractBase Wash with aq. NaHCO3 Dissolve->ExtractBase Separate1 Separate Layers ExtractBase->Separate1 Organic1 Organic Layer (Diester, excess Alcohol) Separate1->Organic1 Contains Byproducts Aqueous1 Aqueous Layer (Sodium Salt of Product) Separate1->Aqueous1 Contains Product Acidify Acidify with HCl (pH ~2) Aqueous1->Acidify ExtractAcid Extract with Ethyl Acetate Acidify->ExtractAcid Separate2 Separate Layers ExtractAcid->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Pure Product) Separate2->Organic2 Contains Product Dry Dry (Na2SO4) & Concentrate Organic2->Dry PureProduct Pure Product Dry->PureProduct

Caption: Step-by-step acid-base extraction workflow.

References

  • Wikipedia. Succinic anhydride. [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]

  • Google Patents. Method of preparing monoesters. US4314071A.
  • Umrigar, V., et al. (2023). Optimization of Microwave Assisted Esterification of Succinic Acid Using Box-Behnken Design Approach. Environmental Science and Pollution Research, 30(28), 71472-71481. [Link]

  • PubMed. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. [Link]

  • CORE. Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. [Link]

  • Pearson. Propose a mechanism for the formation of succinic anhydride from.... [Link]

  • Chemical Synthesis Database. 4-ethoxy-2-methyl-4-oxobutanoic acid. [Link]

  • MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]

  • CORE. Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. [Link]

  • Filo. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid... [Link]

  • MDPI. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. [Link]

  • Chemistry Stack Exchange. Succinic anhydride esterification won't go forward. [Link]

  • ResearchGate. On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. [Link]

  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and.... [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of succinic acid ester. US9776948B2.
  • Google Patents.
  • Semantic Scholar. Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis. [Link]

  • ResearchGate. A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids.... [Link]

  • SpectraBase. 4-(2-Methoxyethoxy)-3-(4-morpholinyl)-4-oxobutanoic acid. [Link]

  • Google Patents. Process for preparation of dicarboxylic acid monoesters. US6355830B1.
  • Organic Syntheses. succinic anhydride. [Link]

  • PubMed. Cyclic anhydride ring opening reactions: theory and application. [Link]

  • Royal Society of Chemistry. Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides. [Link]

  • Google Patents. Method for producing 4-(2'-methoxyethyl) phenol. EP0449602A1.
  • PubChem. 4-methoxy-4-oxobutanoic acid;.... [Link]

  • Inspiration. Optimization of a Key Step in the Synthesis of Benzocaine. [Link]

  • What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. [Link]

  • Taylor & Francis. Succinic anhydride – Knowledge and References. [Link]

Sources

troubleshooting EDC/NHS coupling reactions with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Carboxyl-to-Amine Crosslinking

Status: Operational | Lead Scientist: Dr. A. Vance

Core Philosophy: The "Zero-Length" Challenge

Welcome to the technical support center. As researchers, we often treat EDC/NHS coupling as a "add-and-stir" commodity reaction. This is the primary cause of failure.

The Reality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry is a race against time. You are generating an unstable reactive intermediate (O-acylisourea) that has three fates:

  • Hydrolysis (Failure): Reacts with water to regenerate the starting carboxyl.

  • Rearrangement (Dead End): Isomerizes into an unreactive N-acylurea.

  • Coupling (Success): Reacts with an amine to form an amide bond.[1][2][3][4]

Your Goal: Manipulate pH and kinetics to favor Pathway #3.

Experimental Design & Reagents (Pre-Reaction)

Q: Which buffer system should I use? My yield is near zero.

A: You are likely using a buffer that competes with your reaction.[1][5][6]

  • The Rule: Never use buffers containing primary amines (Tris, Glycine) or carboxyls (Acetate, Citrate) during the coupling step.

  • The Fix:

    • Activation Step (EDC/NHS): Use MES Buffer (pH 4.7 – 6.0) .[7] The acidic pH stabilizes the active ester and prevents rapid hydrolysis.

    • Coupling Step (Protein/Amine Addition): Use PBS or HEPES (pH 7.2 – 7.5) . Amine nucleophilicity increases at higher pH.

Q: Should I use NHS or Sulfo-NHS?

A: This depends on your solvent system and target.

FeatureNHS (N-hydroxysuccinimide)Sulfo-NHS (N-hydroxysulfosuccinimide)
Solubility Soluble in DMSO/DMF; low water solubility.Highly water-soluble.
Membrane Permeability Permeable (can enter cells).Impermeable (cell-surface specific).
Charge Neutral.Negatively charged (sulfonate group).
Primary Use Peptide synthesis, hydrophobic proteins.Hydrophilic proteins, physiological buffers.

Standard Operating Procedure: The Two-Step Protocol

Why Two-Step? If you mix Protein A (Carboxyls + Amines), Protein B (Carboxyls + Amines), and EDC together ("One-Pot"), you will get random polymerization (A-A, B-B, A-B). The Two-Step method ensures directionality.

Phase 1: Activation
  • Solubilize Protein A (Carboxyl donor) in 0.1 M MES, 0.5 M NaCl, pH 6.0 .

  • Add Reagents: Add EDC (final 2 mM) and Sulfo-NHS (final 5 mM).

    • Note: Dissolve EDC immediately before use.[6][8] It hydrolyzes in seconds in water.

  • Incubate: 15 minutes at Room Temperature (RT).

  • Quench EDC: Add 2-Mercaptoethanol (final 20 mM) to scavenge unreacted EDC.[2][3][7]

    • Critical: If you skip this, remaining EDC will crosslink Protein B to itself in the next step.

Phase 2: Buffer Exchange & Coupling
  • Desalt: Pass the reaction through a desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with PBS, pH 7.4 .

    • Why? Removes the acidic MES and byproducts; brings pH up for efficient amine coupling.

  • Couple: Immediately add Protein B (Amine acceptor) to the activated Protein A.

  • Incubate: 2 hours at RT.

  • Quench Reaction: Add Hydroxylamine or Tris (final 50 mM) to block unreacted NHS esters.

Visualization: Mechanism & Workflow

Figure 1: The Competitive Landscape of EDC Coupling

This diagram illustrates the "Race against Time" described in the Core Philosophy.

EDC_Mechanism Carboxyl Carboxylic Acid (Starting Material) O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl Activation (pH 4.5-6) EDC + EDC EDC->O_Acyl NHS_Ester NHS-Ester (Semi-Stable) O_Acyl->NHS_Ester Stabilization Hydrolysis Hydrolysis (Regenerate Carboxyl) O_Acyl->Hydrolysis + H2O (Fast) NAcyl N-Acylurea (Dead-End Side Product) O_Acyl->NAcyl Rearrangement (Slow) NHS + NHS/Sulfo-NHS NHS->NHS_Ester Amide Amide Bond (Final Conjugate) NHS_Ester->Amide Coupling (pH 7-8) Amine + Amine (Target) Amine->Amide

Caption: The EDC reaction pathway showing the critical stabilization role of NHS (Green path) versus competitive failure modes (Red/Dashed paths).

Troubleshooting Guides (Root Cause Analysis)

Scenario A: "I have heavy precipitation immediately after adding EDC."

Diagnosis: Isoelectric Point (pI) Crash or Hydrophobic Aggregation.

  • Cause 1: If your reaction pH is close to the protein's pI, the protein has net zero charge and will aggregate.[9]

  • Cause 2: EDC activation neutralizes negative carboxyl charges (COO⁻ → Active Ester). This loss of charge can reduce solubility.

  • Solution:

    • Ensure reaction pH is at least 1 unit away from the protein's pI.

    • Add non-nucleophilic surfactants (e.g., 0.05% Tween-20) to the buffer.

    • Reduce EDC concentration (excess activation masks too many solubilizing carboxyls).

Scenario B: "No conjugation observed (0% Yield)."

Diagnosis: Hydrolysis or "Old" Reagents.

  • Cause 1: EDC is extremely hygroscopic.[5][6] If the bottle was stored without desiccant or opened cold (condensation), the EDC is likely hydrolyzed to urea before you even weigh it.

  • Cause 2: pH mismatch. If you attempted coupling at pH < 6.0, the amines on your target protein are protonated (NH₃⁺) and cannot attack the ester.

  • Solution:

    • Use fresh EDC. If the powder is clumped, discard it.

    • Verify the pH of the final mixture.[9] The addition of acidic EDC-HCl can crash the pH of weak buffers.

Scenario C: "My protein is crosslinked to itself, not the target."

Diagnosis: Unintended Polymerization.

  • Cause: You likely performed a "One-Pot" reaction on a protein that contains both amines and carboxyls.

  • Solution: Switch to the Two-Step Protocol (Section 3). Activate the carboxyls on Protein A, remove excess EDC, then add Protein B.

Advanced Logic: Troubleshooting Flowchart

Troubleshooting Start Problem Detected Issue_Yield Low / No Yield Start->Issue_Yield Issue_Precip Precipitation Start->Issue_Precip Issue_Polymer High MW Aggregates (Self-Crosslinking) Start->Issue_Polymer Check_EDC Is EDC fresh & dry? Issue_Yield->Check_EDC Check_pI Is pH near Protein pI? Issue_Precip->Check_pI One_Pot Did you use One-Pot method? Issue_Polymer->One_Pot EDC_Bad Replace EDC. Store under N2. Check_EDC->EDC_Bad No (Clumped) Check_pH Check Coupling pH Check_EDC->Check_pH Yes pH_Low Amines protonated. Raise pH to 7.2-7.5 Check_pH->pH_Low pH < 6.5 Check_Buffer Buffer contains Tris/Glycine? Check_pH->Check_Buffer pH OK Buffer_Bad Buffer Competition. Switch to PBS/HEPES. Check_Buffer->Buffer_Bad Yes pI_Conflict Shift pH away from pI (+/- 1 unit) Check_pI->pI_Conflict Yes Over_Act Reduce EDC/NHS molar excess. (Prevent hydrophobic masking) Check_pI->Over_Act No Switch_TwoStep Switch to Two-Step Protocol. Quench EDC before mixing. One_Pot->Switch_TwoStep Yes

Caption: Decision tree for diagnosing common EDC/NHS coupling failures.

References

  • Thermo Fisher Scientific. EDC Crosslinking Chemistry and Protocol. Pierce Protein Biology Technical Library. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[4] Academic Press. Chapter 3: Zero-Length Crosslinkers. (Cited for N-acylurea rearrangement mechanism).[10]

  • Cytiva (formerly GE Healthcare). NHS and Sulfo-NHS Solubility and Stability. Life Sciences Technical Support. Link

  • Sigma-Aldrich (Merck). Two-step EDC/Sulfo-NHS Covalent Coupling Procedure for Carboxyl-modified Microspheres. Technical Bulletin. Link

Sources

side reactions of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: mPEG1-SA (Succinic Acid Mono-2-Methoxyethyl Ester)
Application: Bioconjugation, Crosslinking, and Biodegradable Linker Synthesis[1]

Executive Summary

4-(2-Methoxyethoxy)-4-oxobutanoic acid acts as a short, hydrophilic spacer (mPEG1) terminating in a carboxyl group.[1][2] While widely used to improve solubility or reduce immunogenicity, this molecule belongs to the succinic monoester family.[2]

Critical Warning: This structural class is prone to two specific side reactions that can compromise experimental integrity:

  • Cyclization-Elimination: During activation (e.g., EDC/NHS), the molecule can eject the methoxyethyl group to form succinic anhydride.[1][2]

  • Internal Hydrolysis: The ester linkage within the spacer is susceptible to hydrolytic cleavage, particularly at pH > 8.0.[2]

This guide provides troubleshooting workflows to detect, prevent, and mitigate these issues.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My conjugate mass is lower than expected."

User Observation: "I activated 4-(2-Methoxyethoxy)-4-oxobutanoic acid with EDC/NHS and reacted it with my protein. Mass spec shows a modification of +100 Da instead of the expected +158 Da."

Root Cause: Cyclization to Succinic Anhydride This is the most common failure mode for succinic monoesters.[2] During the activation step, the activated carboxyl group (O-acylisourea or NHS ester) can undergo an intramolecular nucleophilic attack by the carbonyl oxygen of the neighboring ester group.[2]

  • Mechanism: The molecule cyclizes to form a 5-membered succinic anhydride ring.[2]

  • Leaving Group: 2-Methoxyethanol is ejected (lost).

  • Result: The succinic anhydride reacts with your protein's amine, adding a simple succinyl group (-CO-CH2-CH2-COOH, Mass shift ~100 Da) rather than the desired mPEG-succinyl group (-CO-CH2-CH2-CO-O-CH2-CH2-OCH3, Mass shift ~158 Da).[1]

Solution:

  • Lower Activation Temperature: Perform the EDC/NHS activation at 0°C or 4°C, never at room temperature.

  • Reduce Activation Time: Do not "pre-activate" for hours. Add the amine (protein/substrate) immediately after the NHS ester forms (15-20 mins max).[2]

  • Alternative Chemistry: Use HATU/DIEA in non-aqueous solvents (DMF/DMSO) if possible, as carbodiimides (EDC) are more prone to inducing this cyclization.[1][2]

Issue 2: "The linker falls off during storage or dialysis."

User Observation: "We successfully synthesized the conjugate, but over 48 hours in PBS (pH 7.4), the PEG signal disappears."

Root Cause: Neighboring Group Participation (Hydrolysis) The ester bond connecting the methoxyethyl group to the succinic spacer is not a standard aliphatic ester.[2] It is a succinate ester .[2]

  • Mechanism: The neighboring amide bond (formed with your protein) or the free carboxylate (if hydrolyzed) can facilitate the attack of water on the ester linkage.[2]

  • Kinetics: Succinyl esters (like mPEG-SS) have a hydrolysis half-life of minutes to hours at pH 8.0 and days at pH 7.4.[1][2]

Solution:

  • pH Control: Store conjugates at pH 5.0–6.0 (e.g., Acetate or Citrate buffer). The ester is significantly more stable at slightly acidic pH.[2]

  • Avoid Base: Never expose the conjugate to pH > 8.0 during purification.[2]

  • Switch Linkers: If permanent stability is required, this is the wrong linker.[2] Switch to a Glutarate (5-carbon) or Adipate (6-carbon) derivative, which cyclize/hydrolyze much slower than succinates.[1][2]

Issue 3: "Inconsistent Crosslinking Density."

User Observation: "Batch-to-batch variability in crosslinking efficiency despite constant molar ratios."

Root Cause: Variable Anhydride Formation If your stock of 4-(2-Methoxyethoxy)-4-oxobutanoic acid contains traces of water or has been heat-stressed, it may contain a mixture of the open acid and the closed succinic anhydride.[1]

  • Impact: The anhydride reacts faster with amines than the EDC-activated acid but creates a different product (as described in Issue 1).[2]

Solution:

  • Purity Check: Run an NMR (CDCl3) before use. Look for the succinic anhydride singlet at ~3.0 ppm vs. the succinate multiplets at ~2.6 ppm.[2]

  • Desiccate: Store the solid starting material strictly under desiccant at -20°C.

Part 2: Mechanistic Visualization

The following diagram illustrates the "Happy Path" (desired conjugation) versus the "Sad Path" (Cyclization/Side Reaction).

SideReactions Start 4-(2-Methoxyethoxy)- 4-oxobutanoic acid Activated Activated Ester (NHS/O-Acylisourea) Start->Activated + EDC/NHS Conjugate Desired Conjugate (mPEG-Succinyl-Protein) Activated->Conjugate + Protein-NH2 (Fast Reaction) Anhydride Succinic Anhydride (Cyclic Intermediate) Activated->Anhydride Cyclization (Spontaneous) Byproduct 2-Methoxyethanol (Ejected) Activated->Byproduct Elimination DeadEnd Succinyl-Protein (Capping Artifact) Anhydride->DeadEnd + Protein-NH2

Caption: Pathway analysis showing the competition between desired conjugation (Green) and the cyclization-elimination side reaction (Red) which leads to loss of the PEG spacer.

Part 3: Optimized Experimental Protocols

Protocol A: Low-Cyclization Activation (Recommended)

Use this protocol to minimize the formation of succinic anhydride.

Reagents:

  • Solvent: Dry DMF or DMSO (Anhydrous is critical).[2]

  • Activator: TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).[1][2]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

Steps:

  • Dissolution: Dissolve 4-(2-Methoxyethoxy)-4-oxobutanoic acid (1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.2 eq).[1][2]

  • Activation: Add TSTU (1.05 eq).

    • Why TSTU? Uronium salts react faster than carbodiimides (EDC), reducing the time window for cyclization to occur.[2]

  • Incubation: Stir at 0°C for 15-30 minutes . Do not exceed 1 hour.

  • Conjugation: Add the target amine immediately to this mixture.

Protocol B: Stability Assessment (QC Step)

Run this before scaling up to expensive proteins.[2]

Method: HPLC-UV or 1H-NMR.[1][2]

  • Setup: Incubate the conjugate (or a small molecule model, e.g., benzylamine conjugate) in PBS (pH 7.4) at 37°C.[1][2]

  • Sampling: Take aliquots at t=0, 1h, 4h, 24h.

  • Analysis:

    • Loss of Signal: Monitor the disappearance of the methoxy peak (approx 3.3 ppm in NMR).

    • Hydrolysis Product: Look for the appearance of free 2-methoxyethanol.[2]

  • Threshold: If >10% hydrolysis occurs within 4 hours, this linker is unsuitable for long-circulation applications.[1][2]

Part 4: Data Summary & Solvent Compatibility

Stability Profile of Succinic Monoesters
ParameterConditionStability RatingNotes
pH Stability pH 4.0 - 6.0HighOptimal storage range.[1]
pH 7.4 (PBS)ModerateHalf-life approx. 10-20 hours (temp dependent).[1][2]
pH > 8.5LowRapid hydrolysis (< 1 hour).[1][2]
Temperature 4°CHighRecommended for reaction.[1][2]
25°C (RT)ModerateCyclization risk increases.[1][2]
> 37°CPoorRapid degradation/cyclization.[1][2]
Solvent Compatibility Table
SolventCompatibilityRecommendation
Water/Buffer Low (Reactive)Use only during final conjugation.[1][2] Avoid for stock solutions.
DMF/DMSO HighPreferred. Use anhydrous grades to prevent hydrolysis.[1][2][3][4]
Methanol/Ethanol ZeroAvoid. Will transesterify with the linker.[2]
DCM/Chloroform ModerateGood for synthesis, but poor solubility for many target proteins.[1][2]

References

  • Roberts, M. J., et al. (2002).[1][2] "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476.[1][2]

    • Establishes the instability of succinimidyl succinate (SS-PEG) esters and the hydrolysis mechanism.
  • Zalipsky, S., et al. (1992).[1][2] "Succinimidyl Carbonates of Polyethylene Glycol: Useful Reagents for Preparation of High-Molecular-Weight Polymer-Protein Conjugates." Bioconjugate Chemistry, 3(3), 318-322.[1][2] [1][2]

    • Contrasts succinate esters with more stable carbon
  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[1][2]

    • The authoritative text on EDC/NHS activation and the cyclization side-reactions of dicarboxylic acids.
  • Creative PEGWorks. "mPEG-Succinimidyl Succinate Hydrolysis Kinetics." Technical Data Sheet.

    • Provides industrial benchmarks for the hydrolysis half-life of mPEG-succinate deriv

Sources

Technical Support Center: Purification of 4-(2-Methoxyethoxy)-4-oxobutanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(2-Methoxyethoxy)-4-oxobutanoic acid and its structural analogs. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common issues encountered during the purification of these valuable synthetic intermediates.

Introduction to Purification Challenges

4-(2-Methoxyethoxy)-4-oxobutanoic acid, also known as mono-(2-methoxyethyl) succinate, is a dicarboxylic acid monoester. The primary synthetic route to this class of compounds is the ring-opening of succinic anhydride with the corresponding alcohol, in this case, 2-methoxyethanol. While seemingly straightforward, this reaction can lead to a mixture of products and unreacted starting materials, posing significant purification challenges. The key to successful purification lies in understanding the physicochemical properties of the target molecule and its potential impurities.

Caption: Common components in a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-(2-Methoxyethoxy)-4-oxobutanoic acid?

A1: The primary impurities originate from the starting materials and potential side reactions. These include:

  • Succinic Acid: Formed from the hydrolysis of succinic anhydride by trace amounts of water.

  • Di-(2-methoxyethyl) succinate: The diester byproduct formed when both carboxylic acid groups of succinic acid (or the anhydride) react with 2-methoxyethanol.[1]

  • Unreacted Succinic Anhydride: Incomplete reaction can leave residual starting material.

  • Unreacted 2-Methoxyethanol: Often used in excess to drive the reaction to completion.

Q2: How can I effectively remove the di-ester impurity from my mono-ester product?

A2: The key difference between the monoester and the diester is the presence of a free carboxylic acid group on your target molecule. This allows for separation using acid-base extraction. By dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic monoester will be deprotonated and move into the aqueous phase, while the neutral diester remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate or allow for the extraction of the purified monoester.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this, you can try the following:

  • Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvating power of the solvent system.

  • Lower the temperature at which crystallization is initiated.

  • Try a different solvent system with a lower boiling point.

  • Use a seed crystal to encourage nucleation.

Q4: Can I use chromatography to purify my compound? What conditions are recommended?

A4: Yes, both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase (Silica Gel): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The acidic nature of your compound means it may streak on the silica gel. Adding a small amount of acetic or formic acid to the mobile phase can help to suppress this interaction and improve peak shape.

  • Reversed-Phase (C18): A mobile phase of acetonitrile and water with a trifluoroacetic acid (TFA) or formic acid modifier is typically used.

Troubleshooting Guides

This section provides a structured approach to resolving common purification issues.

Problem 1: Low Purity After Initial Purification Attempt
Possible Cause Troubleshooting Steps
Incomplete separation of di-esterOptimize the pH and number of extractions with aqueous base. Ensure thorough mixing of the aqueous and organic phases during extraction.
Co-crystallization of impuritiesScreen for a more selective recrystallization solvent. Consider a two-solvent recrystallization system.
Inadequate chromatographic separationAdjust the mobile phase polarity. For normal phase, consider adding a small amount of acid to the eluent. For reversed-phase, optimize the gradient slope.
Problem 2: Poor Recovery of the Target Compound
Possible Cause Troubleshooting Steps
Product loss during aqueous extractionEnsure the aqueous phase is sufficiently acidified to fully protonate the carboxylic acid before back-extraction. Perform multiple extractions with smaller volumes of organic solvent.
Product remains in the mother liquor after recrystallizationEnsure the solution was sufficiently concentrated before cooling. Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal precipitation.
Irreversible binding to silica gelDeactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine for basic compounds, or water for acidic compounds) before packing the column.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic monoester from the neutral diester and other non-acidic impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • The organic layer now contains the diester and other neutral impurities and can be set aside.

  • Cool the combined aqueous extracts in an ice bath and slowly acidify with 1 M HCl until the pH is ~2 (test with pH paper). The product may precipitate out at this stage.

  • Extract the acidified aqueous layer with three portions of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 4-(2-Methoxyethoxy)-4-oxobutanoic acid.

Caption: Workflow for acid-base extraction purification.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid and contains impurities with different solubility profiles.

Materials:

  • Crude 4-(2-Methoxyethoxy)-4-oxobutanoic acid

  • Selected recrystallization solvent (e.g., ethyl acetate/hexanes, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethyl acetate).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If using a mixed solvent system, add the less soluble solvent (e.g., hexanes) dropwise to the hot solution until a slight cloudiness persists. Then add a few drops of the more soluble solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary

The following table provides a comparison of purity levels that can be expected for succinate monoesters using different purification techniques, based on literature data for analogous compounds.

Purification MethodStarting MaterialAchieved PurityReference
RecrystallizationMono-methyl succinate99.3%[3]
Acid-Base ExtractionMono-tert-butyl adipate92%[1]
Column ChromatographyMono-menthyl succinate>98% (typical)Based on general principles

References

  • CN104557536A - Method for preparing mono-methyl succinate.
  • US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
  • US4314071A - Method of preparing monoesters.
  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Orjuela, A., et al. (2011). Synthesis of monoethyl ester of succinic acid and characterization. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Homo-Polymerization in EDC/Sulfo-NHS Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Two-Step Bioconjugation Optimization Ticket ID: EDC-TRBL-001

The Core Mechanic: The "pH Switch" Strategy

The primary cause of homo-polymerization (Protein A crosslinking to Protein A) during activation is the presence of deprotonated, nucleophilic amines on the surface of the carboxyl donor.

To prevent this, we utilize a pH Switch Strategy . By maintaining a lower pH during activation, we force surface amines into a protonated state (


), rendering them non-nucleophilic.[1] Once the stable Sulfo-NHS ester is formed and excess EDC is removed, we raise the pH to deprotonate the amines (

) on the target molecule, triggering the coupling.
Mechanism Visualization

pH_Switch_Mechanism cluster_0 Phase 1: Activation (pH 5.0 - 6.0) cluster_1 Phase 2: Coupling (pH 7.2 - 7.5) ProteinA Protein A (Carboxyl Donor) Amines_Protonated Surface Amines: Protonated (-NH3+) (NON-REACTIVE) ProteinA->Amines_Protonated state Ester Stable Sulfo-NHS Ester ProteinA->Ester Carboxyls Activate EDC_NHS EDC + Sulfo-NHS EDC_NHS->Ester ProteinB Protein B (Amine Acceptor) Ester->ProteinB Buffer Exchange (Remove Excess EDC) Conjugate Final Conjugate (A-B Linked) Ester->Conjugate Amide Bond Formation Amines_Active Surface Amines: Deprotonated (-NH2) (REACTIVE) ProteinB->Amines_Active state Amines_Active->Conjugate

Figure 1: The pH Switch Strategy prevents self-conjugation by keeping amines "dormant" (protonated) during the activation step.

Optimized Two-Step Protocol

Objective: Activate Protein A (Carboxyls) and link to Protein B (Amines) with <5% homo-polymerization.

Reagents & Buffers[1][2][3][4][5][6][7][8][9][10][11]
  • Activation Buffer: 50 mM MES, 0.5 M NaCl, pH 6.0. ( Critical: Must be amine-free and carboxyl-free).

  • Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2–7.5.

  • Quenching Reagent: 10 mM Hydroxylamine or 50 mM Tris, pH 7.5.

  • Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

Step-by-Step Workflow
Step 1: Activation (The "Safe" Zone)
  • Dissolve Protein A in Activation Buffer (MES, pH 6.0) to a concentration of 1–5 mg/mL.

  • Prepare fresh EDC and Sulfo-NHS in Activation Buffer immediately before use.[2][3]

    • Note: EDC is hygroscopic and hydrolyzes rapidly. Discard old stocks.

  • Add Sulfo-NHS to Protein A (Final: 5 mM).[4]

  • Add EDC to Protein A (Final: 2 mM).

    • Ratio Check: Aim for a ~10-fold molar excess of EDC over total carboxyls, but keep EDC concentration low to prevent precipitation.

  • Incubate for 15 minutes at Room Temperature (RT).

Step 2: Purification (The Critical Junction)

This is the most common point of failure. You MUST remove excess EDC to prevent it from activating Protein B later.

  • Equilibrate a desalting column with Coupling Buffer (PBS, pH 7.2) .

    • Why PBS? We are now preparing the environment for the reaction.

  • Apply the activated Protein A to the column and centrifuge.

  • Collect the flow-through. You now have Activated Protein A with no free EDC .

Step 3: Coupling[5]
  • Immediately add Protein B (dissolved in PBS) to the Activated Protein A.

    • Molar Ratio: Typically 1:1 to 1:5 (A:B), depending on size.

  • Incubate for 2 hours at RT or overnight at 4°C.

  • Quench by adding Hydroxylamine (final 10 mM) for 15 mins to hydrolyze remaining NHS esters.

Troubleshooting & FAQs

Q1: My "Carboxyl Donor" (Protein A) precipitated during activation.

Diagnosis: Isoelectric Point (pI) Clash or Over-activation.

  • The Science: Modifying carboxyls changes the net charge of the protein (making it more positive). If the pH of your MES buffer (6.[2][6]0) is close to the protein's pI, it will precipitate.[1]

  • Fix:

    • Lower EDC concentration (reduce from 2 mM to 1 mM).

    • Check the pI of Protein A. If pI is ~6.0, shift Activation Buffer pH to 5.0 (amines are still protonated, so safety is maintained).

Q2: I see "smears" on my SDS-PAGE (High MW aggregates) even after desalting.

Diagnosis: Carryover EDC or Intramolecular Crosslinking.

  • The Science: If EDC is not fully removed, it will activate carboxyls on Protein B when added, causing B-B polymerization. Alternatively, Protein A might have folded back on itself (Intramolecular).

  • Fix:

    • Double Desalt: Run the spin column step twice if you suspect EDC carryover.

    • Dilution: Perform the activation step at a lower protein concentration (<1 mg/mL) to reduce intermolecular collisions.

Q3: Zero conjugation yield. The proteins remained separate.

Diagnosis: Hydrolysis of the NHS-Ester.[1][7][8][4][9][10][11]

  • The Science: The Sulfo-NHS ester intermediate is not infinitely stable.[9][11] Its half-life decreases drastically as pH rises.

  • Data Check:

    pH Condition Sulfo-NHS Ester Half-Life (approx.)
    pH 6.0 4–5 Hours
    pH 7.0 1–2 Hours
    pH 8.0 10–20 Minutes

    | pH 8.6 | < 10 Minutes |

  • Fix: Move fast between Step 2 (Desalting) and Step 3 (Adding Protein B). Do not store the activated ester.

References & Authority

  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions.[2][11][12] Analytical Biochemistry, 156(1), 220–222.[11] Link

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters.[11] Analytical Biochemistry, 185(1), 131–135.[11] Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers).

  • Thermo Fisher Scientific. Tech Tip #30: Modify and label oligonucleotide 5' phosphate groups. (Contains detailed hydrolysis rates for EDC/NHS). Link

Sources

Validation & Comparative

Technical Guide: Optimization of EDC/NHS Coupling for 4-(2-Methoxyethoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of one-step versus two-step EDC/NHS coupling strategies specifically for 4-(2-Methoxyethoxy)-4-oxobutanoic acid .

Executive Summary

For the conjugation of 4-(2-Methoxyethoxy)-4-oxobutanoic acid , the Two-Step Sequential Protocol is the superior method for applications requiring high purity and reproducibility (e.g., ADC linkers, protein labeling). While the One-Step method offers speed for simple small-molecule couplings, it suffers from competing hydrolysis and "dead-end" N-acylurea formation due to pH compromise.

This guide details the mechanistic divergence of these two paths and provides a validated two-step protocol that decouples the activation and conjugation phases to maximize yield.

The Molecule: Chemical Constraints

Before selecting a protocol, one must understand the substrate. 4-(2-Methoxyethoxy)-4-oxobutanoic acid is a mono-ester of succinic acid .

  • Structure:

    
    
    
  • Solubility: The methoxyethoxy tail confers excellent water solubility, making it compatible with aqueous buffers (MES, PBS) without organic co-solvents (DMSO/DMF), unlike hydrophobic fatty acids.

  • Reactivity Profile: As an aliphatic carboxylate, it is less acidic than aromatic acids. It requires a pH < 6.0 for efficient protonation and initial attack by EDC.[1]

Mechanism & Pathways: The "Hidden" Divergence

The choice between one-step and two-step is fundamentally a choice between kinetic competition (One-Step) and thermodynamic stabilization (Two-Step).

The Critical Fork: O-Acylisourea

Both methods start with EDC reacting with the carboxylate to form the O-acylisourea intermediate.[1][2][3][4][5] This intermediate is unstable and faces three fates:

  • Amidation (Desired): Attack by the primary amine.[1][2]

  • Hydrolysis (Waste): Attack by water, regenerating the starting acid.

  • Rearrangement (Dead End): An irreversible intramolecular shift to form N-acylurea , a stable, non-reactive byproduct.

Visualizing the Reaction Landscape:

EDCNHS_Pathway Acid 4-(2-Methoxyethoxy)- 4-oxobutanoic acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Activation (pH 4.7-6.0) EDC EDC (Carbodiimide) EDC->O_Acyl NHS_Ester NHS-Ester (Semi-Stable) O_Acyl->NHS_Ester Stabilization (Fast w/ NHS) Hydrolysis Hydrolysis (Regenerates Acid) O_Acyl->Hydrolysis Slow Amine / High pH NAcyl N-Acylurea (Dead-End Byproduct) O_Acyl->NAcyl Low Amine / No NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Product Final Amide Conjugate NHS_Ester->Product Amidation (pH 7.0-8.0) NHS_Ester->Hydrolysis Slow Hydrolysis (t1/2 ~1-4h) Amine Target Amine (R-NH2) Amine->Product

Figure 1: Reaction pathways showing the critical role of NHS ester formation in preventing N-acylurea rearrangement.

Comparative Analysis

Method A: One-Step Coupling (The "Kinetic Sprint")

All reagents (Acid, EDC, NHS, Target Amine) are mixed simultaneously.

  • The Compromise: EDC activation is most efficient at pH 4.5–5.5 , while amine nucleophilicity is highest at pH > 8.0 . One-step protocols usually settle for pH 6.0–7.0 , which is suboptimal for both.

  • Risk: If the amine is slow to react (steric hindrance) or low in concentration, the O-acylisourea rearranges to N-acylurea or hydrolyzes before the amine can attack.

  • Verdict: Use only for small, highly nucleophilic amines in excess.

Method B: Two-Step Coupling (The "Controlled Assembly")

Step 1 (Activation): Acid + EDC + NHS at pH 5.5 . Forms the stable NHS-ester.[1][2][3][5][6] Step 2 (Conjugation): NHS-ester + Target Amine at pH 7.5 .

  • The Advantage: Decouples the chemistry. You maximize activation yield in acidic conditions, then maximize coupling efficiency in basic conditions.

  • Purity: Excess EDC and urea byproducts can be removed (via desalting/dialysis) before adding the target protein, preventing protein polymerization (crosslinking).

  • Verdict: Essential for protein conjugation and high-value drug linkers.

Data Summary: Performance Metrics
FeatureOne-Step ProtocolTwo-Step Protocol
Optimum pH 6.0 - 7.0 (Compromise)Step 1: 5.0-6.0 Step 2: 7.2-8.0
Coupling Efficiency Moderate (30-50%)High (70-90%)
Side Reactions High N-acylurea formationMinimal (NHS ester stabilizes)
Protein Crosslinking High Risk (if protein has -COOH)Zero Risk (EDC removed before protein add)
Reagent Stability Low (Hydrolysis competes)High (NHS ester t1/2 ~ hours)

Validated Experimental Protocol (Two-Step)

This protocol is optimized for coupling 4-(2-Methoxyethoxy)-4-oxobutanoic acid to a protein or amine-functionalized surface.

Reagents
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4.

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (freshly prepared 100 mM stock).

  • Sulfo-NHS: N-hydroxysulfosuccinimide (freshly prepared 100 mM stock).

  • Quenching Reagent: Hydroxylamine or Glycine (1 M).

Workflow
Phase 1: Activation (Formation of NHS-Ester)
  • Dissolve 4-(2-Methoxyethoxy)-4-oxobutanoic acid in Activation Buffer to a final concentration of 2 mM.

  • Add EDC to a final concentration of 2 mM (1:1 molar ratio) or slight excess (1.2x).

  • Immediately add Sulfo-NHS to a final concentration of 5 mM (2.5x molar excess over EDC).

    • Note: Excess NHS drives the equilibrium toward the stable ester and prevents N-acylurea formation [1].

  • Incubate for 15 minutes at room temperature (20-25°C).

  • Purification (Critical): If coupling to a protein, remove unreacted EDC using a desalting column (e.g., Zeba Spin, PD-10) equilibrated with Coupling Buffer . This prevents the EDC from activating the protein's own carboxyls.[2]

Phase 2: Conjugation
  • Add the purified NHS-ester solution to the Target Amine (Protein/Surface) dissolved in Coupling Buffer .

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Hydroxylamine to a final concentration of 10-20 mM. Incubate for 10 minutes. This hydrolyzes any remaining NHS esters, preventing non-specific binding later.

Troubleshooting & Causality

  • Problem: Low Conjugation Yield.

    • Cause: Hydrolysis of the NHS-ester during the pH shift.

    • Fix: Ensure the transition from Step 1 to Step 2 is rapid. Do not store the NHS-ester; use immediately.

  • Problem: Precipitation during Activation.

    • Cause: The protonated acid might have lower solubility than the salt.

    • Fix: Although this specific PEG-like acid is soluble, ensure the MES buffer has sufficient ionic strength (0.5 M NaCl) to shield charges.

  • Problem: "Cloudy" Reaction.

    • Cause: Formation of N-acylurea (often insoluble).

    • Fix: This indicates the activation pH was too high or NHS was old/wet. Use fresh Sulfo-NHS and verify pH is < 6.0 during activation.

References

  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions.[4][6] Analytical Biochemistry, 156(1), 220–222. Link

  • Grabarek, Z., & Gergely, J. (1990).[2][4] Zero-length crosslinking procedure with the use of active esters.[3][4] Analytical Biochemistry, 185(1), 131–135.[4][7] Link

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[1] Academic Press. Chapter 3: Zero-Length Crosslinkers. Link

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Retrieved February 14, 2026. Link

Sources

Chromatographic Fidelity: A Comparative Guide to Assessing the Purity of 4-(2-Methoxyethoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(2-Methoxyethoxy)-4-oxobutanoic acid (often referred to as MEM succinate) presents a classic "analytical blind spot" in organic synthesis. As a mono-ester of succinic acid, it possesses high polarity and lacks a distinct UV chromophore (aromatic ring), relying solely on weak carbonyl absorbance (


) at low wavelengths (<210 nm).

This guide objectively compares three purity assessment methodologies: Low-UV RP-HPLC , HPLC-CAD (Charged Aerosol Detection) , and qNMR (Quantitative NMR) .

The Analytical Challenge
  • Target Molecule: 4-(2-Methoxyethoxy)-4-oxobutanoic acid[1]

  • Critical Impurities: Succinic acid (Hydrolysis product), Succinic anhydride (Starting material), Bis(2-methoxyethyl) succinate (Over-esterification).

  • Detection Hurdle: The analyte is effectively "invisible" to standard UV (254 nm).

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches.

FeatureMethod A: Low-UV RP-HPLC Method B: HPLC-CAD (Recommended) Method C: qNMR (Orthogonal)
Detection Principle UV Absorbance (210 nm)Aerosol Charging (Universal)Nuclear Spin (Proton counting)
Sensitivity (LOD) Moderate (~10 µg/mL)High (~10 ng/mL)Low (~1 mg/mL required)
Linearity (R²) 0.99 (Analyte dependent)>0.995 (Universal)N/A (Absolute)
Impurity Bias High (Response factors vary widely)Low (Mass-dependent response)None (Molar-based)
Solvent Compatibility Restricted (Must be UV transparent)Flexible (Volatile buffers only)Deuterated solvents only
Primary Use Case Routine QC (if standards exist)Trace Impurity AnalysisAbsolute Purity / Standard Qualification

Detailed Experimental Protocols

Method A: The "Accessible" Standard (Low-UV RP-HPLC)

Best for labs without CAD/MS, provided reference standards are available.

Scientific Rationale: To retain the free carboxylic acid, the mobile phase pH must be suppressed below the pKa (~4.2) to ensure the molecule is in its neutral, hydrophobic form (


). We use a "High Aqueous" C18 column to prevent phase collapse.
  • Column: C18-Aq (e.g., YMC-Triart C18 or Atlantis T3), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Wavelength: 210 nm (Critical: 254 nm will show nothing).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acid retention)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

Critical Warning: At 210 nm, common solvents like Acetone or THF (used in synthesis) absorb strongly. Ensure the sample is dissolved in the Mobile Phase to avoid "solvent shock" peaks.

Method B: The "Gold Standard" (HPLC-CAD)

Best for accurate quantification of impurities without reference standards.

Scientific Rationale: CAD detects any non-volatile analyte. Unlike UV, the response is independent of chemical structure (extinction coefficient). This allows you to estimate the quantity of the succinic acid impurity relative to the ester product even if you lack a standard for the impurity.

  • Detector: Corona Veo or Vanquish CAD.

  • Nebulizer Temp: 35°C (Standard).

  • Mobile Phase Modifier: 0.1% Formic Acid (Phosphate is non-volatile and will destroy the CAD).

  • Gradient: Similar to Method A, but using Formic Acid/Water and Formic Acid/Acetonitrile.

Method C: The "Truth" Source (qNMR)

Best for qualifying the primary reference standard.

Protocol:

  • Dissolve ~20 mg of sample in DMSO-

    
    .
    
  • Add accurate mass of Internal Standard (e.g., Maleic Acid or Benzyl Benzoate—must have non-overlapping peaks).

  • Acquire

    
    H-NMR with 
    
    
    
    (relaxation delay)
    
    
    30 seconds to ensure full relaxation of carbonyl-adjacent protons.
  • Integrate the methoxy singlet (

    
     ~3.3 ppm) against the internal standard.
    

Visualization of Workflows

Workflow 1: Analytical Decision Matrix

This diagram guides the user on which method to select based on their specific constraints (Sample availability, Equipment, Goal).

DecisionMatrix Start Start: Purity Assessment of MEM Succinate Goal_Quant Goal: Absolute Purity (No Ref Standard) Start->Goal_Quant Goal_Impurity Goal: Trace Impurity Profiling (<0.1%) Start->Goal_Impurity Goal_Routine Goal: Routine QC (Ref Standard Available) Start->Goal_Routine Method_qNMR Method C: qNMR (Molar Ratio) Goal_Quant->Method_qNMR Gold Standard Check_Chromophore Is UV Chromophore Present? Goal_Impurity->Check_Chromophore Method_UV Method A: Low-UV HPLC (210 nm) Goal_Routine->Method_UV Cost Effective Method_CAD Method B: HPLC-CAD (Universal Detection) Check_Volatile Are Impurities Volatile? Method_CAD->Check_Volatile Check_Chromophore->Method_CAD No (Aliphatic)

Caption: Decision matrix for selecting the optimal purity assessment method based on analytical goals and molecule properties.

Workflow 2: HPLC Separation Mechanism

This diagram illustrates the separation logic on the column, explaining why specific conditions are chosen.

SeparationLogic MobilePhase Mobile Phase (pH 2.5) Analyte Analyte: MEM Succinate MobilePhase->Analyte Protonation State_Ionized Ionized Form (R-COO-) Elutes in Void Volume Analyte->State_Ionized pH > pKa (Avoid!) State_Neutral Neutral Form (R-COOH) Retained on Column Analyte->State_Neutral pH < pKa (4.2) Column Stationary Phase (C18-Aq) Result Successful Separation from Impurities Column->Result State_Neutral->Column Hydrophobic Interaction

Caption: Mechanistic view of acid retention. Low pH is required to suppress ionization and engage the C18 stationary phase.

Troubleshooting & Causality

Issue: "Ghost Peaks" at 210 nm

  • Cause: At 210 nm, you are operating near the UV cutoff of many solvents. Aged acetonitrile or contaminated water will show peaks that look like impurities.

  • Validation: Run a "Blank" gradient (0µL injection). If the peaks persist, they are from the system/solvent, not the sample.

Issue: Peak Tailing

  • Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica column.[4]

  • Solution: Ensure the column is "fully end-capped" (e.g., T3 or Triart chemistry) and the buffer concentration is adequate (at least 20mM).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America.[5] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Dolan, J. W. (2013). The Effect of pH on Retention of Acids and Bases in HPLC. LCGC.[5] Retrieved from [Link]

Sources

A Comparative Guide to Hydrogel Crosslinking: Characterizing Performance with 4-(2-Methoxyethoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the architecture of a hydrogel is paramount to its function. The choice of crosslinking agent dictates the material's structural integrity, mechanical behavior, and interaction with biological systems.[1] This guide provides an in-depth, objective comparison of hydrogel performance, introducing a novel crosslinking agent, 4-(2-Methoxyethoxy)-4-oxobutanoic acid, and benchmarking its projected characteristics against established alternatives.

The crosslinking of polymers to form hydrogels is a critical process that transforms liquid polymer solutions into stable, three-dimensional networks capable of absorbing large amounts of water.[2][3] These materials are invaluable in biomedical applications due to their similarity to soft tissues.[4] The properties of these hydrogels, such as their mechanical strength, swelling behavior, and degradation rate, are highly dependent on the nature of the crosslinker used.[5]

This guide will explore the characterization of hydrogels crosslinked with 4-(2-Methoxyethoxy)-4-oxobutanoic acid, a dicarboxylic acid featuring a flexible ether linkage. While direct experimental data for this specific crosslinker is not yet available, we will extrapolate its potential performance based on the well-documented behavior of hydrogels crosslinked with other dicarboxylic acids and the known influence of its constituent chemical moieties. This prospective analysis will be compared against two widely used crosslinking agents: the synthetic aldehyde, glutaraldehyde, and the natural polycarboxylic acid, citric acid.

The Crosslinking Agents: A Structural and Functional Overview

The performance of a hydrogel is intrinsically linked to the chemical structure of its crosslinker. Here, we compare our novel crosslinker with two industry standards.

1. 4-(2-Methoxyethoxy)-4-oxobutanoic Acid (MEO-BA): A Hypothetical Profile

  • Structure: A dicarboxylic acid with a central methoxyethoxy group.

  • Hypothesized Advantages: The two carboxylic acid groups are expected to form biodegradable ester or amide bonds with hydroxyl or amine groups on polymer backbones (e.g., polyvinyl alcohol (PVA), chitosan, gelatin).[6][7][8] The presence of the flexible and hydrophilic methoxyethoxy chain may enhance water uptake and tune the hydrogel's mechanical properties, potentially leading to a more compliant and tissue-like material. The carboxyl groups are also anticipated to impart pH-responsive swelling behavior.[9]

2. Glutaraldehyde (GA): The Synthetic Standard

  • Structure: A five-carbon dialdehyde.

  • Characteristics: Glutaraldehyde is a highly efficient crosslinker that reacts with amine groups to form stable imine bonds.[10] It is known for producing mechanically robust hydrogels.[11] However, concerns regarding its cytotoxicity due to the potential for unreacted aldehyde leaching necessitate thorough purification steps.[12]

3. Citric Acid (CA): The Natural Alternative

  • Structure: A tricarboxylic acid.

  • Characteristics: As a non-toxic, biocompatible crosslinker, citric acid forms ester bonds with hydroxyl-containing polymers upon heating.[13][14] It is an attractive option for biomedical applications due to its safety profile.[2] Hydrogels crosslinked with citric acid often exhibit good swelling capacity but may have lower mechanical strength compared to those crosslinked with glutaraldehyde.[11]

Comparative Performance Analysis: Projected Data and Established Benchmarks

The following tables summarize the projected performance of MEO-BA-crosslinked hydrogels in comparison to experimentally validated data for glutaraldehyde and citric acid crosslinked systems. The data for MEO-BA is hypothesized based on the known effects of dicarboxylic acid crosslinkers and the anticipated influence of the methoxyethoxy group.

Table 1: Comparative Swelling and Mechanical Properties of Crosslinked Hydrogels

Crosslinking AgentPolymer MatrixSwelling Ratio (%) (at pH 7.4)Compressive Modulus (kPa)Key Observations
Glutaraldehyde Gelatin~400-60020-50High mechanical strength, lower swelling.[11]
Citric Acid Gelatin/HPMC~800-12005-15High swelling, lower mechanical strength, non-toxic.[11][13]
MEO-BA (Projected) Gelatin/PVA~900-150010-25Projected high swelling due to the hydrophilic ether chain, with moderate mechanical strength. Expected pH-responsive swelling.

Table 2: Comparative Drug Release and Biocompatibility

Crosslinking AgentDrug Release ProfileBiodegradationBiocompatibility
Glutaraldehyde Slower, diffusion-controlledSlow, non-hydrolyzable crosslinksPotential cytotoxicity from unreacted agent.[12]
Citric Acid Faster, swelling-controlledHydrolytically degradable ester bonds.[6]Excellent, non-toxic.[2]
MEO-BA (Projected) Tunable, potentially pH-responsiveHydrolytically degradable ester/amide bonds.Projected to be highly biocompatible due to its dicarboxylic acid nature.

Experimental Protocols for Hydrogel Characterization

To validate the projected performance of MEO-BA crosslinked hydrogels and provide a direct comparison, the following experimental workflows are proposed.

Protocol 1: Synthesis of a MEO-BA Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel
  • PVA Solution Preparation: Dissolve 10g of PVA in 90mL of deionized water at 90°C with constant stirring until a clear solution is formed.

  • Crosslinker Addition: Cool the PVA solution to room temperature. Add a specific molar ratio of 4-(2-Methoxyethoxy)-4-oxobutanoic acid to the PVA solution.

  • Crosslinking Reaction: Adjust the pH of the mixture to acidic conditions (e.g., pH 3-4) using a suitable acid to catalyze the esterification reaction.

  • Casting and Curing: Pour the solution into molds and heat at a specified temperature (e.g., 80-120°C) for a defined period to facilitate the formation of ester crosslinks.

  • Purification: Immerse the resulting hydrogels in deionized water for 48 hours, changing the water periodically, to remove any unreacted crosslinker.

  • Lyophilization: Freeze-dry the purified hydrogels for storage and characterization.

Causality Explanation: The acidic conditions and heat are necessary to drive the esterification reaction between the carboxylic acid groups of MEO-BA and the hydroxyl groups of PVA. The purification step is crucial to remove any non-toxic but potentially pH-altering unreacted dicarboxylic acid.

Protocol 2: Swelling Behavior Analysis
  • Initial Weight Measurement: Weigh the lyophilized hydrogel samples (Wd).

  • Immersion: Immerse the samples in buffer solutions of varying pH (e.g., pH 5.4 and pH 7.4).

  • Equilibrium Swelling: At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws). Continue until a constant weight is achieved.

  • Calculation: Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Causality Explanation: The swelling of dicarboxylic acid-crosslinked hydrogels is expected to be pH-dependent. At a pH above the pKa of the carboxylic acid groups, they will deprotonate, leading to electrostatic repulsion within the polymer network and increased water uptake.[9]

Protocol 3: Mechanical Strength (Compressive Modulus) Measurement
  • Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions.

  • Compression Test: Use a universal testing machine to apply a compressive force to the swollen hydrogel at a constant strain rate.

  • Data Analysis: Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve.

Causality Explanation: The compressive modulus provides a measure of the hydrogel's stiffness and mechanical integrity. A higher crosslinking density generally results in a higher compressive modulus.[15]

Protocol 4: In Vitro Drug Release Study
  • Drug Loading: Immerse lyophilized hydrogels in a concentrated solution of a model drug (e.g., methylene blue or a relevant therapeutic agent) until equilibrium swelling is reached.

  • Release Study: Place the drug-loaded hydrogels in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.

  • Sample Analysis: At regular intervals, withdraw aliquots of the release medium and measure the drug concentration using UV-Vis spectroscopy or another appropriate analytical technique.

  • Data Analysis: Plot the cumulative drug release as a function of time.

Causality Explanation: Drug release from these hydrogels is expected to be governed by a combination of diffusion and swelling.[16] For a pH-sensitive hydrogel, a change in pH that induces swelling will likely accelerate drug release.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product PVA Polymer Backbone (e.g., PVA) with -OH groups Hydrogel Crosslinked Hydrogel Network (Ester Linkages) PVA->Hydrogel Heat, Acid Catalyst MEOBA 4-(2-Methoxyethoxy)-4-oxobutanoic acid (MEO-BA Crosslinker) MEOBA->Hydrogel

Caption: Proposed crosslinking reaction of a polymer with 4-(2-Methoxyethoxy)-4-oxobutanoic acid.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization A PVA Solution Preparation B Crosslinker Addition A->B C Casting & Curing B->C D Purification C->D E Swelling Studies (pH-dependency) D->E F Mechanical Testing (Compressive Modulus) D->F G In Vitro Drug Release D->G H Biocompatibility Assays D->H

Caption: Experimental workflow for the synthesis and characterization of hydrogels.

Performance_Comparison cluster_GA Glutaraldehyde cluster_CA Citric Acid cluster_MEOBA MEO-BA (Projected) GA_Mech High Mechanical Strength GA_Swell Low Swelling GA_Bio Potential Cytotoxicity CA_Mech Low Mechanical Strength CA_Swell High Swelling CA_Bio High Biocompatibility MEOBA_Mech Moderate Mechanical Strength MEOBA_Swell High, pH-Sensitive Swelling MEOBA_Bio High Biocompatibility

Caption: Logic of the comparative analysis of hydrogel crosslinkers.

Conclusion

The selection of a crosslinking agent is a critical decision in the design of hydrogels for biomedical applications. While glutaraldehyde offers superior mechanical strength, its potential for cytotoxicity is a significant drawback. Citric acid provides an excellent biocompatibility profile but may not be suitable for applications requiring high mechanical robustness.

Based on its chemical structure, 4-(2-Methoxyethoxy)-4-oxobutanoic acid is projected to offer a compelling balance of properties. Its dicarboxylic nature suggests good biocompatibility and the potential for creating biodegradable hydrogels. The inclusion of a hydrophilic and flexible ether linkage is hypothesized to enhance swelling capacity and produce a more compliant material, while the carboxyl groups are expected to confer valuable pH-responsive characteristics.

The experimental protocols outlined in this guide provide a clear pathway for the synthesis and rigorous characterization of hydrogels crosslinked with this novel agent. The resulting data will be crucial in validating its potential and positioning it as a viable and potentially superior alternative to existing crosslinkers in the fields of drug delivery and tissue engineering.

References

  • Tsao, C. T., et al. (2011). Development of chitosan/dicarboxylic acid hydrogels as wound dressing materials.
  • Li, Y., et al. (2020). Applications of Degradable Hydrogels in Novel Approaches to Disease Treatment and New Modes of Drug Delivery. Polymers, 12(11), 2634.
  • Larrañeta, E., et al. (2020). Sustained Release of Linezolid from Prepared Hydrogels with Polyvinyl Alcohol and Aliphatic Dicarboxylic Acids of Variable Chain Lengths. Pharmaceutics, 12(10), 982.
  • Güven, O., & Şen, M. (1999). Preparation of poly(vinyl alcohol) hydrogels with radiation grafted citric and succinic acid groups. Polymer, 40(23), 6473-6478.
  • van der Stok, D., et al. (2021). Mechanical properties of hydrogels before and after cross-linking.
  • Pek, Y. S., & Putnam, D. (2010). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
  • Demir, D., et al. (2021). Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications. Journal of Applied Polymer Science, 138(48), 51433.
  • Bertz, A., & Tsurkan, D. (2025). On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. Polymers, 17(9), 1834.
  • Burdick, J. A., et al. (2005).
  • Lutolf, M. P., & Hubbell, J. A. (2005). Designing degradable hydrogels for orthogonal control of cell microenvironments.
  • Katsarava, R., et al. (2010). Degradable Poly(ester amide)
  • Wang, Y., et al. (2025). Engineering Functional PVA: A Comprehensive Review of Chemical Modifications and Prospective Developments. ACS Polymers Au.
  • Avila-Salas, F., et al. (2018). List of dicarboxylic acids evaluated as crosslinking agents of different hydrogels. Journal of the Chilean Chemical Society, 63(4), 4195-4201.
  • Figuly, G. D., & Khasat, N. P. (1997). Ester-crosslinked chitosan, method of making, products. U.S. Patent No. 5,955,589. Washington, DC: U.S.
  • Deshpande, S., & Nagapudi, K. (2024). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Applied Polymers, 2, 103-112.
  • Agrawal, P. K., et al. (2023). A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. Journal of Materials and Environmental Science, 14(10), 1149-1163.
  • Karadağ, E., Saraydin, D., & Güven, O. (1997). Influence of Some Crosslinkers on the Swelling of Acrylamide-Crotonic Acid Hydrogels. Turkish Journal of Chemistry, 21(2), 151-161.
  • Zhang, J., et al. (2019). Succinic acid modification method of polyvinyl alcohol. ECHEMI.
  • Lawal, O. S., et al. (2012). Microporous hydrogels of cellulose ether cross-linked with di-or polyfunctional glycidyl ether made for the delivery of bioactive substances. International Journal of Biological Macromolecules, 50(5), 1279-1290.
  • Kiamco, M. M., et al. (2018). Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels. ACS Macro Letters, 7(6), 711-717.
  • Rosiak, J. M., et al. (1995). Preparation of poly(vinyl alcohol) hydrogels containing citric or succinic acid using gamma radiation. Journal of Applied Polymer Science, 57(8), 975-983.
  • Oyen, M. L. (2017). Cross-Linkable Gelatins with Superior Mechanical Properties Through Carboxylic Acid Modification: Increasing the Two-Photon Polymerization Potential. Biomacromolecules, 18(9), 2825-2835.
  • Roy, N., et al. (2022). Gellan gum/bacterial cellulose hydrogel crosslinked with citric acid as an eco-friendly green adsorbent for safranin and crystal. Journal of Polymers and the Environment, 30(11), 4647-4664.
  • Science.gov. (n.d.). glutaraldehyde ga crosslinking: Topics by Science.gov.
  • Valdes, O., et al. (2025). Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). Polymers, 17(19), 4123.
  • Ristić, I., et al. (2024). Citric Acid Cross-Linked Gelatin-Based Composites with Improved Microhardness. Polymers, 16(8), 1056.
  • Contessi Negrini, N., et al. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties.
  • Ristić, I., et al. (2024). Citric Acid Cross-Linked Gelatin-Based Composites with Improved Microhardness. Polymers, 16(8), 1056.
  • Ahmed, E. M. (2015). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. Journal of Advanced Research, 6(2), 105-121.
  • Bajpai, A. K., & Giri, A. (2002). Hydrogels as controlled drug delivery systems: Synthesis, crosslinking, water and drug transport mechanism. Indian Journal of Pharmaceutical Sciences, 64(6), 495-502.
  • Distler, T., & Boccaccini, A. R. (2020). Dual cross-linked hydrogels as promising materials for drug delivery.
  • S.P., P., & M.M., A. (2020). Effects of Cross-linker Variation on Swelling Behavior of Hydrogels. Asian Journal of Pharmaceutics, 14(2).
  • Zhang, Y., et al. (2018). Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior. New Journal of Chemistry, 42(14), 11776-11784.
  • Science.gov. (n.d.). crosslinked chitosan hydrogels: Topics by Science.gov.
  • Zulkifli, F. H., et al. (2022). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Polymers, 14(18), 3747.
  • Singh, A., et al. (2015). Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. Oriental Journal of Chemistry, 31(4), 2239-2244.
  • Wang, W., et al. (2023). Chitosan-based hydrogels: From preparation to applications, a review.
  • Ilo, S. U., et al. (2017). Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism.
  • Stadler, S., et al. (2024). Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. ACS Omega, 9(5), 5899-5910.
  • Yildiz, T., & Gümüsderelioglu, M. (2025). Swelling and re-swelling performance of glutaraldehyde crosslinked wet chitosan hydrogels.
  • Villada, H. S., et al. (2018). Characterization of Methylcellulose Based Hydrogels by Using Citric Acid as a Crosslinking Agent. International Journal of Applied Engineering Research, 13(17), 13302-13307.
  • Poveda-Reyes, S., et al. (2021).
  • Shu, X. Z., et al. (2004). Crosslinking method of hyaluronic-based hydrogel for biomedical applications.
  • Sionkowska, A., & Adamiak, K. (2023). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. Pharmaceutics, 15(1), 253.
  • Johnson, J. A. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au, 2(1), 32-41.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(2-Methoxyethoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide outlines the mandatory disposal protocols for 4-(2-Methoxyethoxy)-4-oxobutanoic acid (CAS: 6946-89-0). While chemically classified as a mono-ester succinate, its disposal profile is dictated by its potential to hydrolyze into 2-methoxyethanol (EGME) , a potent Class 1B reproductive toxin.

Crucial Directive: Do NOT treat this substance merely as a weak organic acid. Standard acid-base neutralization protocols used for common buffers (e.g., Citrate, Acetate) are prohibited for this compound because they accelerate the release of EGME.

Chemical Profile & The "Hydrolysis Trap"

To ensure safety, researchers must understand the causality behind these strict disposal rules. This compound is a "masked" hazard.

  • Chemical Name: 4-(2-Methoxyethoxy)-4-oxobutanoic acid[1]

  • Synonyms: Succinic acid mono-2-methoxyethyl ester

  • CAS Number: 6946-89-0[1]

  • Molecular Formula:

    
    [1]
    
The Mechanism of Hazard (Why We Incinerate)

Under standard laboratory waste conditions (pH < 4 or pH > 9), this ester linkage is labile. Hydrolysis cleaves the molecule, releasing Succinic Acid (benign) and 2-Methoxyethanol (High Hazard).

DOT Diagram: The Hydrolysis Risk Pathway

HydrolysisRisk Parent 4-(2-Methoxyethoxy)- 4-oxobutanoic acid (Low Volatility) Conditions Waste Stream Conditions (Acidic/Basic pH + Water) Parent->Conditions Exposure Succinic Succinic Acid (Low Hazard) Conditions->Succinic Cleavage EGME 2-Methoxyethanol (EGME) (Repro Toxin 1B, Volatile) Conditions->EGME Cleavage

Figure 1: The chemical fate of the compound in aqueous waste streams. Note the generation of the reproductive toxin EGME.

Personal Protective Equipment (PPE) Matrix

Because the hydrolysis product (2-Methoxyethanol) permeates standard nitrile gloves rapidly, upgraded PPE is required during waste consolidation.

PPE CategoryRequirementTechnical Rationale
Hand Protection Double-gloving (Nitrile) OR Butyl Rubber/Silver Shield Short-chain glycol ethers (hydrolysis product) have rapid breakthrough times (<15 mins) for thin nitrile.
Respiratory Fume Hood (Mandatory)Prevent inhalation of aerosols or volatile hydrolysis products.
Eye/Face Chemical Splash GogglesStandard safety glasses are insufficient for liquid waste pouring.
Body Lab Coat (Buttoned)Prevent dermal absorption.

Disposal Decision Matrix

Use this logic flow to determine the correct waste stream for your specific experimental residue.

DOT Diagram: Disposal Workflow

DisposalWorkflow Start Waste Material Containing 4-(2-Methoxyethoxy)-4-oxobutanoic acid State Physical State? Start->State Solid Solid / Pure Powder State->Solid Liquid Liquid Solution State->Liquid ActionSolid Stream A: Solid Hazardous Waste (Tag: Toxic/Repro) Solid->ActionSolid SolventType Solvent Base? Liquid->SolventType OrgSol Organic Solvent (DMSO, MeOH, DCM) SolventType->OrgSol Aqueous Aqueous Buffer (Water, PBS) SolventType->Aqueous ActionOrg Stream B: Chemical Solvent Waste (Tag: Toxic/Repro) OrgSol->ActionOrg ActionAq Stream C: Aqueous Hazardous Waste (DO NOT DRAIN) Aqueous->ActionAq

Figure 2: Operational decision tree for segregating waste streams.

Detailed Disposal Protocols

Stream A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired pure powder, weighing boats, contaminated paper towels, or solid reaction byproducts.

  • Containment: Place the solid material into a screw-top jar or a heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "4-(2-Methoxyethoxy)-4-oxobutanoic acid solid waste."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Note: Add comment: "Contains Glycol Ether Ester – Reproductive Hazard."

  • Disposal: Place in the laboratory's Solid Hazardous Waste drum.

    • Prohibition:[2][3] Do not place in "Sharps" containers unless the solid is actually a sharp (needle/glass). Do not place in regular trash.

Stream B: Organic Solvent Solutions

Applicability: Reaction mixtures in DMSO, Methanol, DCM, or Ethyl Acetate.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Consolidation: Pour into the respective carboy (Halogenated or Non-Halogenated).

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid), which could react with the ether linkage or the solvent.[2]

  • Labeling: Update the carboy log sheet.

    • Entry: "Succinic acid mono-2-methoxyethyl ester solution."

    • Concentration: Estimate % volume.

Stream C: Aqueous Solutions (The Critical Control Point)

Applicability: HPLC waste, aqueous workups, or dissolved buffers.

WARNING: This is the most common point of failure. Researchers often assume aqueous solutions of weak acids can be neutralized and sewered. This is strictly prohibited.

  • No Neutralization: Do not attempt to adjust pH to 7 for drain disposal. Adding NaOH will rapidly hydrolyze the ester, generating free 2-methoxyethanol.

  • Collection: Collect all aqueous rinses and solutions into a dedicated "Aqueous Hazardous Waste" carboy.

  • Labeling:

    • Primary Constituent: Water.[4]

    • Contaminant: "4-(2-Methoxyethoxy)-4-oxobutanoic acid."[1]

    • Hazard Tag: "Toxic - Do Not Sewer."

  • Fate: This container must be sent for off-site incineration.

Emergency Procedures (Spill Response)

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate: If the spill is significant (>100 mL of solution or >5g solid), clear the immediate area. The hydrolysis product is volatile.

  • PPE Up: Don nitrile double-gloves, lab coat, and goggles.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquid: Absorb with vermiculite or chem-pads. Do not use combustible materials (sawdust) if the solvent is an oxidizer, though standard chem-pads are preferred.

  • Decontamination: Clean the surface with soap and water. Collect all sponge/paper waste into the solid hazardous waste stream (Stream A). Do not throw cleanup materials in the regular trash.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(2-Methoxyethoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Hazard

Chemical Identity: 4-(2-Methoxyethoxy)-4-oxobutanoic acid (also known as Mono-2-methoxyethyl succinate). CAS: 6946-89-0 Molecular Weight: 176.17 g/mol [1]

Critical Safety Insight: While often categorized generically as an "organic acid" or "irritant," this molecule requires elevated precautions beyond standard laboratory protocols. It is a mono-ester derivative of Succinic Acid and 2-Methoxyethanol .

Why this matters: Upon metabolic or environmental hydrolysis, this compound can release 2-Methoxyethanol (EGME) . EGME is a known Reproductive Toxin (Category 1B) and is readily absorbed through the skin. Therefore, you must handle this compound not just as an acid corrosive, but as a potential reproductive hazard and a skin-permeating toxin.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against glycol ether derivatives for prolonged periods. The "methoxyethoxy" tail facilitates rapid permeation through thin nitrile films.

PPE Selection Logic (Self-Validating System)

Use the following matrix to select equipment based on your specific manipulation type.

Protection ZoneStandard Handling (Weighing/Transfer)High-Risk Handling (Heating/Synthesis/Spills)Technical Rationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity)Laminate or Butyl Rubber. Brand examples: Silver Shield® or Butoject®Glycol ethers permeate nitrile in <30 mins. Laminates offer >480 min breakthrough time.
Eye Protection Chemical Splash Goggles Face Shield + Goggles The free carboxylic acid group poses a risk of serious eye damage (H318). Safety glasses are inadequate for liquids.
Respiratory Fume Hood (Sash at 18")Respirator (OV/P100) If hood unavailable or heating, use Organic Vapor (OV) cartridges due to potential EGME vapor release.
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tychem® or similar)Prevent "wicking" of liquid spills through fabric to skin.
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting the correct glove material, emphasizing the permeation risk of the ether moiety.

PPE_Decision_Tree Start Task Assessment: 4-(2-Methoxyethoxy)-4-oxobutanoic acid ContactType Expected Contact Duration? Start->ContactType Incidental Incidental Splash Risk (Weighing solids/small aliquots) ContactType->Incidental Prolonged Prolonged/Immersion Risk (Synthesis, Cleanup, Heating) ContactType->Prolonged Nitrile Double Nitrile Gloves (Change immediately upon splash) Incidental->Nitrile Barrier Laminate/Butyl Rubber Gloves (Silver Shield / 4H) Prolonged->Barrier Reason1 Reason: Nitrile breakthrough < 15-30 min for glycol ethers Nitrile->Reason1 Reason2 Reason: Laminates provide > 480 min permeation resistance Barrier->Reason2

Caption: Decision tree prioritizing permeation resistance. Note that standard nitrile offers only momentary splash protection against methoxy-derivatives.

Operational Protocols

A. Weighing & Transfer (Solid/Viscous Liquid)

This compound often presents as a viscous oil or low-melting solid.

  • Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood.

  • Surface Prep: Line the work surface with an absorbent pad backed by plastic. This prevents the "oil" from soaking into the benchtop if spilled.

  • Tooling: Use disposable glass pipettes or stainless steel spatulas. Avoid plastic syringes (polystyrene) unless verified for compatibility, as esters can swell certain plastics.

B. Solubilization & Reaction[1]
  • Solvent Compatibility: Soluble in polar organic solvents (DMSO, DMF, Methanol) and likely Dichloromethane.

  • Acid Sensitivity: The free acid group is reactive. If neutralizing, add base slowly to prevent exotherms.

  • Temperature Control: Do not heat above 80°C without a reflux condenser. High heat may accelerate hydrolysis or vaporization of the ether component.

Emergency Response & Disposal

Spills

Do not use water immediately. Water may spread the organic ester.

  • Evacuate the immediate area if the spill is >50 mL and outside a hood.

  • Absorb with an inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Neutralize: After absorbing the bulk liquid, the surface can be wiped with a dilute sodium carbonate solution to neutralize the acid residue.

Waste Disposal Workflow

Proper segregation is vital to prevent downstream safety issues.

Waste_Disposal Waste Chemical Waste (CAS 6946-89-0) Check Mixed with Halogens? (DCM, Chloroform?) Waste->Check YesHalo Halogenated Organic Waste Check->YesHalo Yes NoHalo Non-Halogenated Organic Waste Check->NoHalo No Tag Labeling Requirement: 'Contains Repro Toxin (Glycol Ether Deriv.)' 'Acidic' YesHalo->Tag NoHalo->Tag

Caption: Waste segregation logic. Crucially, the waste label must explicitly flag the reproductive toxicity hazard for downstream handlers.

References

  • Santa Cruz Biotechnology. 4-(2-Methoxyethoxy)-4-oxobutanoic acid (CAS 6946-89-0) Product Data.[1] Retrieved from

  • National Institutes of Health (NIH). Permeation of ethoxy- and butoxy-ethanols through disposable nitrile gloves. (Demonstrates rapid breakthrough of glycol ethers). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Mono-2-(methacryloyloxy)ethyl succinate (Analogous Hazard Data). Retrieved from

  • PubChem. 2-Methoxyethanol (Hydrolysis Product) Hazard Summary. Retrieved from

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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